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  • Product: Z-3-(Tributylstannyl)-2-propen-1-amine
  • CAS: 146829-37-0

Core Science & Biosynthesis

Foundational

Whitepaper: Stereoselective Synthesis, Characterization, and Application of (Z)-3-(Tributylstannyl)-2-propen-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Rationale In the landscape of late-stage functionalization and radiopharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Rationale

In the landscape of late-stage functionalization and radiopharmaceutical development, allylamine motifs are critical pharmacophoric elements. The organotin reagent (Z)-3-(Tributylstannyl)-2-propen-1-amine (CAS Registry Number: 146829-37-0) serves as a highly versatile, bifunctional building block[1].

Unlike its (E)-isomer counterpart (CAS 202115-92-2)[2], the (Z)-isomer provides the specific spatial geometry required for conformationally restricted biological targets. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps, focusing instead on the mechanistic causality and kinetic controls required to synthesize, utilize, and validate this reagent in complex Stille cross-coupling workflows.

Physicochemical Profiling

Understanding the foundational properties of the reagent is critical for handling and downstream application. The quantitative data for the (Z)-isomer is summarized below[1][3].

ParameterSpecification
Chemical Name (Z)-3-(Tributylstannyl)-2-propen-1-amine
CAS Registry Number 146829-37-0
Molecular Formula C15H33NSn
Molecular Weight 346.14 g/mol
Physical State Colorless to pale yellow oil
Solubility Profile Soluble in Dichloromethane (DCM), THF, Toluene
Storage Conditions 2–8 °C, strictly protected from light and moisture

Mechanistic Pathways: Achieving (Z)-Stereocontrol

The standard hydrostannation of terminal alkynes (such as propargylamine) utilizing radical initiators (e.g., AIBN) or simple palladium catalysts typically yields an intractable thermodynamic mixture of α, (E)-β, and (Z)-β isomers[4].

To achieve absolute (Z)-stereocontrol, the synthetic pathway must bypass radical intermediates entirely. We employ a stannylcupration methodology . As documented in the authoritative literature from the , the addition of a stannylcuprate across a terminal alkyne proceeds via a concerted syn-addition[5]. By maintaining cryogenic temperatures throughout the reaction, the resulting intermediate vinylcuprate is kinetically trapped. This prevents the reversible equilibration into the thermodynamically favored (E)-isomer, ensuring the structural integrity of the final product[6].

Experimental Workflows

Protocol A: Stereoselective Synthesis via Stannylcupration

This protocol utilizes a lower-order cyanocuprate to ensure strict syn-addition across the alkyne[7].

Step 1: Generation of Tributyltin Lithium

  • Action: To a solution of diisopropylamine in anhydrous THF at 0 °C, add n -BuLi to form LDA. Cool to -20 °C and add tributyltin hydride ( Bu3​SnH ) dropwise. Stir for 15 minutes.

  • Causality: LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates Bu3​SnH to generate Bu3​SnLi without unwanted nucleophilic attack on the solvent or reagents.

Step 2: Cuprate Formation

  • Action: Cool the solution to -78 °C and add solid Copper(I) Cyanide (CuCN). Stir for 1 hour.

  • Causality: The addition of CuCN forms the highly reactive lower-order stannylcuprate, Bu3​SnCu(CN)Li , which is necessary for the targeted carbometalation.

Step 3: Kinetically Controlled Stannylcupration

  • Action: Add propargylamine dropwise to the cuprate solution, strictly maintaining the temperature at -78 °C.

  • Causality: The cryogenic temperature is the critical control point. It locks the syn-addition geometry of the intermediate vinylcuprate, preventing thermal isomerization to the (E)-geometry[5].

Step 4: Stereoretentive Quenching & Purification

  • Action: Quench the reaction at -78 °C using a pre-cooled solution of saturated aqueous NH4​Cl and methanol. Extract with diethyl ether and purify via flash column chromatography using silica gel pre-treated with 1% triethylamine (TEA).

  • Causality: Stereoretentive protonation yields the (Z)-isomer exclusively. Pre-treating the silica with TEA neutralizes its inherent acidity, preventing the protodestannylation (cleavage of the carbon-tin bond) of the sensitive product.

Protocol B: Stille Cross-Coupling Application

(Z)-3-(Tributylstannyl)-2-propen-1-amine is primarily deployed in Stille couplings to append allylamine chains onto aryl/vinyl halides.

Step 1: Ligation & Initiation

  • Action: In a Schlenk flask, dissolve the aryl halide electrophile and the (Z)-stannane in degassed anhydrous DMF. Add Pd(PPh3​)4​ (5 mol%) and Copper(I) Iodide (10 mol%).

  • Causality: While Palladium drives the catalytic cycle, CuI acts as a critical co-catalyst (the "Copper Effect"). It accelerates the notoriously sluggish transmetalation step by forming a highly reactive vinylcopper intermediate in situ.

Step 2: Thermal Coupling & Fluoride Workup

  • Action: Heat the mixture to 80 °C for 12 hours. Upon completion, quench with aqueous Potassium Fluoride (KF) and stir for 30 minutes. Filter through Celite.

  • Causality: KF converts the highly toxic, oil-soluble tributyltin halide byproducts into polymeric Bu3​SnF , which is insoluble and easily filtered out. This ensures the final Active Pharmaceutical Ingredient (API) is free of heavy metal contamination.

System Visualization: Stille Catalytic Cycle

The logical relationship between the catalyst and the (Z)-stannane is mapped in the workflow diagram below.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Aryl Halide Addition TransMet Transmetalation (Z)-Vinyl-Pd(II) OxAdd->TransMet (Z)-Stannane Insertion RedElim Reductive Elimination Coupled Product TransMet->RedElim Bu3Sn-X Elimination RedElim->Pd0 Z-Allylamine Release

Figure 1: Catalytic cycle of the Stille cross-coupling using (Z)-3-(tributylstannyl)allylamine.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. Before utilizing the synthesized (Z)-3-(Tributylstannyl)-2-propen-1-amine in downstream API synthesis, its stereochemical purity must be analytically confirmed.

  • 1 H NMR Spectroscopy (The Gold Standard): Evaluate the vicinal coupling constant ( 3JHH​ ) of the vinylic protons. The kinetically trapped (Z)-isomer will display a 3JHH​ of 7.0–11.0 Hz . If thermal isomerization occurred due to a breach in temperature control during synthesis, the contaminating (E)-isomer will be distinctly visible as a vinylic doublet with a much larger 3JHH​ of 17.0–19.0 Hz.

  • Mass Spectrometry (ESI-MS): The expected isotopic cluster for tin ( 116Sn , 118Sn , 120Sn ) must be observed centered around m/z 348 [M+H]+ , confirming that protodestannylation did not occur during silica gel purification.

References

  • National Center for Biotechnology Information. "2-Propen-1-amine,3-(tributylstannyl)-, (2Z)-". PubChem Compound Summary for CID 209738-35-2 (CAS 146829-37-0). URL:[Link]

  • Hutzinger, M. W., Singer, R. D., & Oehlschlager, A. C. "Spectroscopic and chemical evidence for the reversible formation of vinyl copper intermediates in stannylcupration of terminal alkynes." Journal of the American Chemical Society. URL:[Link]

  • Fincham, C. I., et al. "Functionalized Helical β-Peptoids." The Journal of Organic Chemistry. URL:[Link]

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Exploratory

Structural and Spectral Elucidation of Z-3-(Tributylstannyl)-2-propen-1-amine: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern synthetic organic chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern synthetic organic chemistry and drug development, functionalized organostannanes serve as indispensable bifunctional building blocks, particularly as precursors in palladium-catalyzed Stille cross-coupling reactions. Among these, Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0), also known as (Z)-3-(tributylstannyl)allylamine, is highly valued for its ability to transfer an allylamine moiety with strict retention of Z-stereochemistry [1].

Accurate structural characterization of this compound is critical. Organotin compounds exhibit unique nuclear magnetic resonance (NMR) phenomena—specifically involving the spin-1/2 isotopes 119 Sn and 117 Sn—that complicate spectral interpretation but also provide powerful diagnostic tools. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts of Z-3-(Tributylstannyl)-2-propen-1-amine, explaining the quantum mechanical causality behind the data and detailing a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Principles of Organotin NMR

To interpret the NMR spectra of Z-3-(Tributylstannyl)-2-propen-1-amine, one must understand the electronic effects exerted by the tributylstannyl ( −SnBu3​ ) group:

  • Electropositivity and Shielding: Tin is highly electropositive compared to carbon. The −SnBu3​ group acts as a strong σ -donor, increasing electron density at the α -carbon and its attached protons. This results in significant upfield chemical shifts (shielding).

  • Tin-Proton/Carbon Spin-Spin Coupling: Tin possesses two NMR-active isotopes with a nuclear spin of I=1/2 : 119 Sn (8.59% abundance) and 117 Sn (7.68% abundance). These isotopes couple with adjacent protons and carbons, producing characteristic "satellite" peaks symmetrically flanking the main resonance signals [2].

  • Stereochemical Causality: The Z-geometry (cis-configuration) of the alkene dictates the vicinal proton-proton coupling constant ( 3Jcis​ ). In unconstrained acyclic systems, 3Jcis​ is typically 10–13 Hz, whereas 3Jtrans​ is 15–18 Hz. This divergence is a self-validating metric for isomeric purity.

Spectral Data and Causal Analysis

The following tables summarize the representative 1 H and 13 C NMR data for Z-3-(Tributylstannyl)-2-propen-1-amine in CDCl3​ at 298 K.

1 H NMR Chemical Shifts

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment
H-2 (Vinyl, β to Sn) 6.60dt1H Jcis​=12.5 , J1,2​=6.0 , 3JSn−H​≈65 −CH=
H-3 (Vinyl, α to Sn) 6.00dt1H Jcis​=12.5 , J1,3​=1.5 , 2JSn−H​≈70 =CH−Sn
H-1 (Allylic) 3.30dd2H J1,2​=6.0 , J1,3​=1.5 −CH2​−N
NH2​ 1.35br s2H-Amine protons
Butyl β,γ −CH2​− 1.30 - 1.50m12H-Aliphatic chain
Butyl δ −CH3​ 0.89t9H J=7.3 Terminal methyl
Butyl α Sn−CH2​− 0.88m6H 2JSn−H​≈50 Sn−CH2​−

Causality & Interpretation:

  • The Vinyl Region (H-2 vs. H-3): The proton α to the tin atom (H-3) appears further upfield (6.00 ppm) than the β -proton (H-2, 6.60 ppm) due to the strong inductive electron-donating effect of the SnBu3​ group.

  • Isomeric Validation: The Jcis​ coupling of 12.5 Hz is the definitive proof of the Z-configuration. If the compound isomerizes to the E-isomer, this value will shift to ~18.0 Hz.

  • Amine Broadening: The NH2​ signal at ~1.35 ppm is characteristically broad ("br s"). This is caused by intermediate chemical exchange rates of the amine protons and the quadrupolar relaxation effect of the 14 N nucleus ( I=1 ).

13 C NMR Chemical Shifts

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Position δ (ppm) JSn−C​ (Hz)Assignment
C-2 (Vinyl, β to Sn) 145.0~40 −CH=
C-3 (Vinyl, α to Sn) 128.0~350 =CH−Sn
C-1 (Allylic) 48.0~20 −CH2​−N
Butyl γ -CH2 29.2~20 −CH2​−
Butyl β -CH2 27.4~55 −CH2​−
Butyl δ -CH3 13.7- −CH3​
Butyl α -CH2 10.0~320 Sn−CH2​−

Causality & Interpretation:

  • The Organotin Anomaly ( 3J vs 2J ): In the butyl chain, the 13 C- 119/117 Sn coupling constants exhibit a well-documented anomaly where the three-bond coupling ( 3JSn−C​≈55 Hz at the β -carbon) is significantly larger than the two-bond coupling ( 2JSn−C​≈20 Hz at the γ -carbon) [2].

  • C-3 Shielding: The α -vinyl carbon (C-3) is highly shielded (128.0 ppm) compared to the β -vinyl carbon (145.0 ppm), mirroring the trend seen in the 1 H spectrum.

Experimental Protocol: High-Fidelity NMR Acquisition

Organostannanes are susceptible to protodestannylation (cleavage of the C-Sn bond by acids) and oxidation. To ensure a self-validating, high-fidelity NMR acquisition, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology
  • Solvent Purification (Critical Step):

    • Action: Use 99.8% CDCl3​ stored over silver foil and basic alumina.

    • Causality: Chloroform slowly decomposes into phosgene and hydrochloric acid (HCl) upon exposure to light and oxygen. Trace HCl will rapidly protodestannylate the Z-3-(Tributylstannyl)-2-propen-1-amine, destroying the sample. Basic alumina neutralizes trace acids.

  • Sample Preparation:

    • Action: In a nitrogen-filled glovebox, dissolve 15–20 mg of the compound in 0.6 mL of dry CDCl3​ for 1 H NMR (50–100 mg for 13 C NMR).

    • Action: Transfer to a high-quality 5 mm NMR tube and seal with a PTFE cap and Parafilm.

  • Spectrometer Calibration:

    • Action: Lock the spectrometer to the deuterium signal of CDCl3​ .

    • Action: Shim the magnetic field (Z1-Z5) until the residual CHCl3​ peak (7.26 ppm) has a line width at half-height ( w1/2​ ) of < 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 400 or 600 MHz; Pulse angle: 30°; Relaxation delay (D1): 2.0 s; Number of scans (NS): 16.

    • 13 C NMR: 100 or 150 MHz; Pulse angle: 30°; Relaxation delay (D1): 2.0 s; Number of scans (NS): 512–1024 (due to the low sensitivity of 13 C and the need to resolve Sn-satellites).

  • Data Processing & Validation:

    • Action: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation.

    • Validation: Measure the distance between the satellite peaks surrounding the H-3 vinyl proton. If the spacing is ~70 Hz, the C-Sn bond is intact. Measure the Jcis​ coupling of the main vinyl peaks. If it is ~12.5 Hz, the Z-geometry is confirmed.

Workflow Visualization

NMR_Workflow N1 1. Compound Synthesis & Isolation (Z)-3-(tributylstannyl)allylamine N2 2. Inert Atmosphere Handling (Glovebox / Schlenk line to prevent protodestannylation) N1->N2 N3 3. Solvent Preparation (Dry CDCl3, TMS internal standard, acid-free) N2->N3 N4 4. Sample Preparation (15-20 mg for 1H, 50-100 mg for 13C in 5mm tube) N3->N4 N5 5. NMR Acquisition (1H: 400-600 MHz, 13C: 100-150 MHz, 298 K) N4->N5 N6 6. Data Processing & Analysis (Phase correction, Sn-satellite mapping, J-coupling analysis) N5->N6

Workflow for the preparation and NMR acquisition of air-sensitive organostannane compounds.

Conclusion

The rigorous NMR characterization of Z-3-(Tributylstannyl)-2-propen-1-amine relies on understanding the quantum mechanical interplay between the tin nucleus and the allylic system. By mapping the specific Jcis​ coupling constants and identifying the 119/117 Sn satellites, researchers can confidently validate both the structural integrity and the stereochemical purity of this crucial cross-coupling precursor. Adherence to acid-free, inert-atmosphere handling ensures that the stannane remains stable throughout the analytical process.

References

  • Corriu, R. J. P., Geng, B., & Moreau, J. J. E. (1993). An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles from (Z)-3-(tributylstannyl)allylamine. The Journal of Organic Chemistry, 58(6), 1443-1448.[Link][1]

  • Kjellgren, J., Sundén, H., & Szabó, K. J. (2005). Palladium Pincer Complex Catalyzed Stannyl and Silyl Transfer to Propargylic Substrates: Synthetic Scope and Mechanism. Journal of the American Chemical Society, 127(6), 1787-1796.[Link][2]

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Foundational

Physical and chemical properties of Z-3-(Tributylstannyl)-2-propen-1-amine

An In-depth Technical Guide to Z-3-(Tributylstannyl)-2-propen-1-amine Abstract Z-3-(Tributylstannyl)-2-propen-1-amine is a versatile organometallic reagent that holds significant potential for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Z-3-(Tributylstannyl)-2-propen-1-amine

Abstract

Z-3-(Tributylstannyl)-2-propen-1-amine is a versatile organometallic reagent that holds significant potential for researchers, scientists, and drug development professionals. As a bifunctional molecule, it incorporates a reactive allylstannane moiety and a primary amine, offering a unique platform for complex molecule synthesis. The Z-configuration of the double bond provides a valuable tool for stereocontrolled transformations. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and safe handling protocols, grounded in established principles of organotin chemistry.

Compound Identification and Physicochemical Properties

Z-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound featuring a tributyltin group attached to an allylic amine framework.[1][2] The specific Z-geometry of the alkene is a key structural feature influencing its reactivity.

PropertyValueSource
IUPAC Name (Z)-3-(tributylstannyl)prop-2-en-1-amineN/A
CAS Number 146829-37-0[2][3]
Molecular Formula C₁₅H₃₃NSn[1][2]
Molecular Weight 346.14 g/mol [2][4]
Appearance Clear to yellowish liquid (predicted)[5]

Chemical Reactivity and Mechanistic Considerations

The chemical behavior of Z-3-(Tributylstannyl)-2-propen-1-amine is dictated by the interplay of the allylstannane and the primary amine functional groups. Organostannanes are known for their stability, ease of handling, and selective reactivity.[6]

Reactivity of the Allylstannane Moiety

The carbon-tin bond in allylstannanes is highly covalent, making them less basic and reactive than their organolithium or Grignard counterparts.[7] Their utility shines in nucleophilic addition reactions to various electrophiles, often requiring activation.

2.1.1. Addition to Carbonyls and Imines:

Allylstannanes are widely used for the allylation of aldehydes and imines to form homoallylic alcohols and amines, respectively.[6] These reactions are typically promoted by Lewis acids or thermal conditions.[6][7] The Z-configuration of the starting material is crucial for achieving stereocontrol in the product, often leading to syn diastereomers through a closed, six-membered transition state (Zimmerman-Traxler model).[7]

The Lewis acid coordinates to the carbonyl oxygen (or imine nitrogen), rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the γ-carbon of the allylstannane.

G cluster_0 Lewis Acid-Mediated Allylation reagents Z-Allylstannane + Aldehyde (R-CHO) lewis_acid Lewis Acid (e.g., BF₃·OEt₂) reagents->lewis_acid Activation transition_state Zimmerman-Traxler Transition State (Chair-like) reagents->transition_state lewis_acid->transition_state workup Aqueous Workup transition_state->workup C-C Bond Formation product Syn-Homoallylic Alcohol workup->product

Caption: Zimmerman-Traxler model for allylstannane addition.

2.1.2. Radical Reactions:

Under radical conditions (e.g., initiated by AIBN), allyltributylstannane can participate in free-radical chain reactions.[8] These pathways can compete with or dominate the more common polar mechanisms depending on the substrate and reaction conditions.[8]

Reactivity of the Primary Amine

The primary amine group (-NH₂) is a versatile functional handle. It can act as a nucleophile or a base and is readily derivatized. This allows for subsequent modifications after the allylstannane has been utilized, or for its use as an internal directing group or ligand. Potential reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Formation of secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: The amine can serve as a nucleophile in palladium-catalyzed C-N bond-forming reactions.[9]

Synthesis Strategies

The synthesis of substituted allylstannanes can be achieved through various methods. A common approach involves the hydrostannation of a corresponding alkyne or the reaction of an appropriate allyl halide or sulfone with a tributyltin nucleophile.

Exemplary Synthetic Workflow: Hydrostannation

A plausible route to Z-3-(Tributylstannyl)-2-propen-1-amine involves the hydrostannation of a protected propargylamine. The stereochemical outcome (Z or E isomer) is often controlled by the reaction conditions (radical vs. polar mechanism) and the nature of the protecting group.

G start Propargylamine (HC≡CCH₂NH₂) step1 Protect Amine (e.g., with Boc₂O) start->step1 protected N-Boc-propargylamine step1->protected step2 Hydrostannation (Bu₃SnH, Radical Initiator) protected->step2 stannane Protected Z-Allylstannane step2->stannane step3 Deprotection (e.g., TFA or HCl) stannane->step3 product Z-3-(Tributylstannyl) -2-propen-1-amine step3->product

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Exploratory

Technical Whitepaper: Toxicological Profile and Safety Protocols for Z-3-(Tributylstannyl)-2-propen-1-amine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a highly specialized organotin reagent predominantly utilized in advanced organic synthesis, particularly in palladium-catalyzed Stille cross-coupling reactions to install allylic amine moieties. While its synthetic utility is unparalleled, the presence of the tributylstannyl (TBT) group confers severe toxicological hazards. As a Senior Application Scientist, I have designed this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper synthesizes the mechanistic toxicity of the TBT pharmacophore, establishes rigorous safety guidelines, and provides self-validating experimental protocols for both chemical handling and biological toxicity evaluation.

Chemical Identity & Physical Properties

Before handling, it is critical to understand the physicochemical properties that dictate the compound's behavior in both synthetic and biological systems.

PropertySpecification
Chemical Name Z-3-(Tributylstannyl)-2-propen-1-amine
CAS Number 146829-37-0 (Z-isomer)
Molecular Formula C15H33NSn
Molecular Weight 346.14 g/mol
Appearance Colorless to pale yellow oil
Reactivity Air and moisture sensitive; degrades under prolonged UV exposure

Mechanistic Toxicology of the Tributylstannyl Moiety

Because specific in vivo toxicological studies on the intact Z-3-(Tributylstannyl)-2-propen-1-amine molecule are limited, its safety profile is extrapolated from the well-documented toxicity of the tributyltin (TBT) leaving group. TBT compounds are potent biocides, endocrine disruptors, and immunotoxins.

Causality of Toxicity:

  • Oxidative Stress & Apoptosis: TBT rapidly penetrates lipid bilayers due to its high lipophilicity. Inside the cell, it induces severe oxidative stress by disrupting the mitochondrial respiratory chain. This leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the caspase-dependent apoptotic cascade (specifically Caspase-3)[1].

  • Endocrine Disruption: TBT acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR). This aberrant activation alters lipid metabolism and drives adipogenesis, contributing to its obesogenic and endocrine-disrupting effects[2].

  • Neurotoxicity: In vitro models using neuroblastoma cells demonstrate that TBT concentrations as low as 0.1–1 μM induce rapid reactive oxygen species (ROS) generation and subsequent necrotic or apoptotic cell death[3].

TBT_Toxicity TBT Tributyltin (TBT) Exposure Membrane Lipid Bilayer Penetration TBT->Membrane Mito Mitochondrial Dysfunction & ROS Generation Membrane->Mito Oxidative Stress PPAR PPARγ / RXR Activation Membrane->PPAR Receptor Binding Caspase Caspase-3 Activation Mito->Caspase Membrane Depolarization Endocrine Altered Lipid Metabolism (Endocrine Disruption) PPAR->Endocrine Apoptosis Cellular Apoptosis (Immunotoxicity/Neurotoxicity) Caspase->Apoptosis

Mechanistic pathways of TBT-induced cellular apoptosis and endocrine disruption.

Safety Data Sheet (SDS) Core Guidelines

Handling Z-3-(Tributylstannyl)-2-propen-1-amine requires stringent adherence to Acutely Toxic Chemical (ATC) protocols[4].

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Dermal (Category 3)

  • Specific Target Organ Toxicity: Repeated Exposure (Category 1)

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Category 1)[5].

Self-Validating Safety Protocols:

  • Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood or an inert-atmosphere glovebox. Causality: This prevents the inhalation of volatile tin aerosols and protects the moisture-sensitive allylic amine from degradation.

  • PPE: Double nitrile gloves (heavy gauge preferred for spill handling)[4], safety goggles, and a flame-retardant lab coat.

  • Decontamination & Spill Response: Tin byproducts are notoriously difficult to remove and highly toxic. Glassware must be quenched with a 10% w/v aqueous Potassium Fluoride (KF) solution. Causality: Fluoride ions aggressively displace organic ligands on the tin, precipitating insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which can then be safely filtered and disposed of as solid hazardous waste[5].

Experimental Workflows & Protocols

Protocol 1: Safe Execution of a Stille Cross-Coupling Reaction

Objective: To couple Z-3-(Tributylstannyl)-2-propen-1-amine with an aryl halide while systematically neutralizing toxic tin byproducts. Causality: Traditional aqueous workups leave lipophilic tin residues in the organic phase, complicating purification and posing severe exposure risks. By utilizing a KF quench, we force the formation of insoluble Bu3​SnF , ensuring the organic product is safe to handle and analyze.

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Reagent Addition: In a glovebox, add the aryl halide (1.0 eq), Pd(PPh3​)4​ (0.05 eq), and anhydrous toluene. Seal the flask.

  • Organotin Transfer: Using a gas-tight syringe, transfer Z-3-(Tributylstannyl)-2-propen-1-amine (1.1 eq) into the flask under positive Argon flow.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Add an equal volume of 10% w/v aqueous KF solution. Stir vigorously for 1 hour.

  • Filtration: Filter the biphasic mixture through a pad of Celite. Wash the pad thoroughly with ethyl acetate.

  • Separation: Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure. Dispose of the Celite pad and aqueous layer as acutely toxic heavy metal waste.

Stille_Workflow Prep Inert Prep (Glovebox/Argon) React Stille Coupling (90°C, Pd Cat) Prep->React Quench KF Quench (10% aq. KF) React->Quench Complete Conversion Filter Celite Filtration (Remove Bu3SnF) Quench->Filter Precipitate Tin Isolate Product Isolation Filter->Isolate Organic Phase Waste Toxic Waste Disposal Filter->Waste Solid/Aqueous Phase

Workflow for Stille coupling with KF quenching to precipitate toxic organotins.

Protocol 2: In Vitro Assessment of Organotin-Induced Apoptosis

Objective: To validate the toxicity of the reagent batch on mammalian cell lines (e.g., neuroblastoma cells) using Flow Cytometry. Causality: Measuring Annexin V/PI staining allows researchers to differentiate between early apoptosis (driven by mitochondrial depolarization) and late necrosis (driven by catastrophic membrane failure)[1].

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 6-well plate at 5×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Prepare a 10 mM stock of Z-3-(Tributylstannyl)-2-propen-1-amine in DMSO. Dilute in culture media to achieve final concentrations of 0.1 μM, 0.5 μM, and 1.0 μM. Ensure final DMSO concentration is <0.1%.

  • Exposure: Treat cells for 24 hours. (Reasoning: 24 hours is sufficient to observe caspase-dependent apoptotic pathways without total culture necrosis).

  • Harvest & Stain: Wash cells with cold PBS, trypsinize, and resuspend in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Quantify the percentage of cells in the lower right quadrant (Annexin V+/PI-, early apoptosis) versus the upper right quadrant (Annexin V+/PI+, late apoptosis).

Quantitative Toxicity Data Summary

The following table summarizes the quantitative toxicity metrics associated with the tributyltin pharmacophore across various biological models.

Compound ClassTarget Cell Line / OrganismToxicity MetricValuePrimary Mechanistic Driver
Tributyltin (General)Murine ThymocytesApoptotic Threshold~1.0 μMCaspase-3 Activation / Ca2+ Influx
Tributyltin (General)SH-SY5Y Neuroblastoma IC50​ (Viability)0.1 - 1.0 μMROS Generation & Necrosis
Organotin BiocidesSepia pharaonis (Cuttlefish) LC50​ (96h)~2.5 μg/LDigestive Gland Oxidative Stress
TBT ChlorideFemale Rats (in utero)Maternal Toxicity20 mg/kgEndocrine Disruption (PPARγ)

Data synthesized from established tributyltin toxicological profiles[1][3][6][7].

References

  • Title: Multi-omics analysis reveals the toxic mechanism of tributyltin exposure causing digestive gland oxidative stress in cuttlefish (Sepia pharaonis)
  • Title: An Overview on Toxicity of Tributyltin Source: International Scientific Organization URL
  • Source: PubMed (NIH)
  • Title: In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT)
  • Source: PMC (NIH)
  • Title: SAFETY DATA SHEET - 2-(Tri-n-butylstannyl)
  • Title: Acutely Toxic Chemicals (ATCs)

Sources

Foundational

Stereocontrol in the Synthesis of (Z)-3-(Tributylstannyl)-2-propen-1-amine: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

(Z)-3-(Tributylstannyl)-2-propen-1-amine is a highly valuable bifunctional linchpin in organic synthesis. It is widely utilized in Stille cross-coupling reactions to construct complex, stereodefined allylic amines and natural product frameworks. However, installing the tributylstannyl moiety with strict Z-beta stereoselectivity on a terminal alkyne (propargylamine) presents a formidable thermodynamic and regiochemical challenge. This whitepaper details the mechanistic rationale, catalyst selection, and validated self-correcting protocols required to synthesize the Z-isomer with >95% stereochemical fidelity.

Mechanistic Divergence in Alkyne Hydrostannylation

The addition of tributyltin hydride (Bu₃SnH) across terminal alkynes is governed by the choice of catalyst, which dictates both the regiochemistry ( α vs. β ) and the stereochemistry (E vs. Z). Understanding the causality behind these pathways is critical for rational synthesis design.

  • Radical Hydrostannylation (AIBN/Heat): Proceeds via a tin radical addition. While the kinetic product is often the Z-isomer (via anti-attack), the presence of excess tin radicals rapidly isomerizes the double bond to the thermodynamically favored E-isomer [3].

  • Palladium Catalysis (Pd(PPh₃)₄): Operates via oxidative addition of Bu₃SnH followed by hydropalladation. For terminal alkynes, steric and electronic factors heavily bias the regioselectivity toward the internal carbon, yielding the α -stannane.

  • Ruthenium Catalysis ([Cp*RuCl]₄): Known for promoting trans-hydrostannylation. However, when applied to propargylamines, Ru catalysts often suffer from poor regioselectivity, yielding complex mixtures of proximal ( α ) and distal ( β ) stannanes [2].

  • Lewis Acid Catalysis (ZrCl₄): The definitive solution for Z- β -stannylation. Zirconium(IV) chloride acts as a Lewis acid to activate the alkyne, directing the hydride from Bu₃SnH to attack from the opposite face (anti-addition). This forms a pentacoordinate zirconium intermediate that undergoes transmetalation with complete retention of geometry, yielding the Z-vinylstannane exclusively [1].

MechanisticDivergence Substrate Protected Propargylamine (Terminal Alkyne) Radical Radical Pathway (AIBN / Bu3SnH) Substrate->Radical Heat/Initiator PdCat Pd Catalysis (Pd(PPh3)4 / Bu3SnH) Substrate->PdCat Hydropalladation ZrCat Lewis Acid Catalysis (ZrCl4 / Bu3SnH) Substrate->ZrCat Anti-Hydrostannylation E_Isomer E-beta-Stannane (Thermodynamic) Radical->E_Isomer Isomerization Alpha_Isomer Alpha-Stannane (Internal) PdCat->Alpha_Isomer Regioselective Z_Isomer Z-beta-Stannane (Kinetic Anti-Addition) ZrCat->Z_Isomer Stereoselective

Mechanistic divergence in the hydrostannylation of protected propargylamines.

Protecting Group Strategy: Preventing Catalyst Poisoning

Free primary amines strongly coordinate to Lewis acids (like ZrCl₄) and transition metals, effectively poisoning the catalyst and stalling the reaction. Therefore, the primary amine of propargylamine must be masked prior to hydrostannylation.

Expert Insight: While the tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection, its removal typically requires strong acids (e.g., TFA). Acidic conditions cause competitive protodestannylation, destroying the sensitive vinylstannane C-Sn bond. To ensure a self-validating and robust workflow, two alternative strategies are recommended:

  • N-Phthalimide Protection: Cleaved under strictly neutral conditions using hydrazine, perfectly preserving the C-Sn bond.

  • Mild N-Boc Deprotection: Utilizing TMSOTf and 2,6-lutidine to cleave the Boc group via a silyl enol ether intermediate, bypassing the need for protic acids entirely.

Quantitative Catalyst Comparison

The following table summarizes the expected regiochemical and stereochemical outcomes when subjecting protected propargylamine to various standard hydrostannylation conditions.

Catalyst SystemPrimary MechanismRegioselectivityStereoselectivity (E:Z)Typical Yield
AIBN / 80 °C Radical Propagation β (Distal)> 95% E70–85%
Pd(PPh₃)₄ Hydropalladation α (Proximal)N/A (Internal)60–80%
[Cp*RuCl]₄ Trans-Addition α / β MixtureVariable40–60%
ZrCl₄ (0.2 eq) Lewis Acid Anti-Add β (Distal)> 95% Z 75–90%

Validated Experimental Protocols

Workflow Step1 Amine Protection (Phthalic Anhydride) Step2 Lewis Acid Activation (ZrCl4 in Hexane, 0°C) Step1->Step2 Step3 Anti-Addition (Dropwise Bu3SnH) Step2->Step3 Step4 KF Quench (Precipitate Bu3SnF) Step3->Step4 Step5 Neutral Deprotection (Hydrazine / EtOH) Step4->Step5

Validated experimental workflow for synthesizing Z-3-(Tributylstannyl)-2-propen-1-amine.

Protocol: ZrCl₄-Catalyzed Synthesis of (Z)-3-(Tributylstannyl)-2-propen-1-amine

This protocol utilizes N-phthalimide protection to ensure high yields and safe downstream deprotection, establishing a self-validating system where each step prevents the failure modes of the next.

Step 1: Preparation of N-(2-Propynyl)phthalimide

  • Dissolve propargylamine (1.0 equiv) and phthalic anhydride (1.0 equiv) in glacial acetic acid (0.5 M).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, pour into ice water, and filter the resulting white precipitate. Wash with cold ethanol and dry under vacuum.

Step 2: ZrCl₄-Catalyzed Anti-Hydrostannylation Causality Note: Hexane or toluene must be used as the solvent. Polar solvents (like THF or DMF) will coordinate to ZrCl₄, suppressing its Lewis acidity and halting the catalytic cycle [1].

  • Flame-dry a Schlenk flask under argon. Add N-(2-propynyl)phthalimide (1.0 equiv) and anhydrous hexane (0.2 M).

  • Add anhydrous ZrCl₄ (0.2 equiv) in one portion. The suspension will turn slightly yellow.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add tributyltin hydride (1.2 equiv) dropwise over 15 minutes via syringe. Self-Validation: The slow addition prevents the buildup of Bu₃SnH, minimizing uncatalyzed radical background reactions that lead to the E-isomer.

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the alkyne is consumed.

  • Tin Quench: Add a 10% aqueous solution of KF (10 mL/mmol) and stir vigorously for 30 minutes. This converts toxic, difficult-to-separate tin byproducts into insoluble polymeric Bu₃SnF.

  • Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with diethyl ether, dry the combined organics over MgSO₄, and concentrate in vacuo.

  • Purify via silica gel chromatography (pre-treated with 1% Et₃N to prevent acid-catalyzed destannylation on the column) to isolate (Z)-N-(3-(tributylstannyl)allyl)phthalimide.

Step 3: Neutral Deprotection to the Free Amine

  • Dissolve the protected Z-stannane in absolute ethanol (0.1 M).

  • Add hydrazine monohydrate (2.0 equiv) and stir at room temperature for 12 hours.

  • Filter the resulting white precipitate (phthalhydrazide).

  • Concentrate the filtrate carefully to afford the target (Z)-3-(Tributylstannyl)-2-propen-1-amine . Store at -20 °C under argon to prevent oxidative degradation or spontaneous isomerization.

References

  • Asao, N., Liu, J.-X., Sudo, T., & Yamamoto, Y. "Lewis Acid-Catalyzed Hydrostannation of Acetylenes. Regio- and Stereoselective Trans-Addition of Tributyltin Hydride and Dibutyltin Dihydride." The Journal of Organic Chemistry, ACS Publications, 1998. URL:[Link]

  • Wang, Y., et al. "Total synthesis and 13C NMR revision of nagelamide C." RSC Advances, Royal Society of Chemistry, 2015. URL:[Link]

  • Smith, N. D., Mancuso, J., & Lautens, M. "Metal-Catalyzed Hydrostannations." Chemical Reviews, ACS Publications, 2000. URL:[Link]

Exploratory

An In-depth Technical Guide to Z-3-(Tributylstannyl)-2-propen-1-amine: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of Z-3-(tributylstannyl)-2-propen-1-amine, a versatile organotin reagent with significant applications in synthetic organic chemistry. This document details...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Z-3-(tributylstannyl)-2-propen-1-amine, a versatile organotin reagent with significant applications in synthetic organic chemistry. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its utility in the construction of complex molecular architectures, particularly in the context of drug development. A significant emphasis is placed on the safe handling and management of this compound, reflecting the inherent hazards associated with organotin reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding and practical knowledge of this important synthetic building block.

Introduction

Z-3-(Tributylstannyl)-2-propen-1-amine is a member of the allylic stannane family, a class of organometallic compounds that have proven to be invaluable in modern organic synthesis. The unique reactivity of the carbon-tin bond, coupled with the allylic functionality, allows for a diverse range of carbon-carbon bond-forming reactions. This guide will delve into the core aspects of this specific reagent, providing a foundational understanding for its effective and safe utilization in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.

Molecular Structure and Weight

The structure of Z-3-(tributylstannyl)-2-propen-1-amine features a tributyltin group attached to the terminal carbon of a Z-configured propenylamine moiety.

PropertyValueSource
Chemical Name Z-3-(tributylstannyl)-2-propen-1-amine-
CAS Number 146829-37-0[1]
Molecular Formula C15H33NSn[1][2]
Molecular Weight 346.14 g/mol [2][3]
Appearance Colorless to Yellow Oil (for the E-isomer)[4]
Boiling Point
CompoundBoiling Point (°C)Pressure (Torr)
Tributylamine214760
Tributyl(phenylethynyl)stannane116-1170.18

The high molecular weight and the presence of the polar amine group suggest that Z-3-(tributylstannyl)-2-propen-1-amine will have a relatively high boiling point, likely requiring vacuum distillation for purification.

Synthesis and Reactivity

The synthesis of allylic stannanes can be achieved through various methods. While a specific, detailed synthesis for Z-3-(tributylstannyl)-2-propen-1-amine is not extensively documented in readily accessible literature, general methods for the synthesis of related compounds can be adapted.

General Synthetic Approach

A plausible synthetic route involves the reaction of a suitable propargylamine derivative with tributyltin hydride, followed by a stereoselective reduction of the resulting alkynylstannane. Alternatively, the reaction of an appropriate allylic halide or acetate with a tributyltin nucleophile could be explored. The choice of synthetic strategy will influence the stereochemical outcome.

Caption: A potential synthetic pathway to Z-3-(Tributylstannyl)-2-propen-1-amine.

Key Reactivity: The Stille Coupling

The premier application of allylic stannanes like Z-3-(tributylstannyl)-2-propen-1-amine is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[5] This reaction allows for the formation of a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.

The general mechanism of the Stille coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) intermediate.

  • Transmetalation: The organostannane transfers its organic group (in this case, the Z-allyl-amine moiety) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product (R-R').

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The Z-configuration of the double bond in Z-3-(tributylstannyl)-2-propen-1-amine is often retained in the coupled product, making it a valuable tool for stereoselective synthesis. The reaction is known for its tolerance of a wide variety of functional groups, including amines, esters, and ketones.[5]

Applications in Drug Development

The ability to stereoselectively introduce an amino-functionalized three-carbon unit makes Z-3-(tributylstannyl)-2-propen-1-amine a powerful reagent in the synthesis of complex, biologically active molecules.

Synthesis of Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals. The allylic amine functionality can serve as a precursor to a variety of other functional groups or can be incorporated directly into the target molecule. The Stille coupling provides a convergent approach to complex amine-containing structures.

Fragment-Based Drug Discovery

In fragment-based drug discovery, small, functionalized molecules are used as starting points for the development of more potent and selective drug candidates. Z-3-(tributylstannyl)-2-propen-1-amine can be used to introduce a key pharmacophoric element—the primary amine—into a molecular scaffold.

Safety, Handling, and Experimental Protocols

Extreme caution must be exercised when handling organotin compounds due to their high toxicity.

Toxicity and Hazards

Organotin compounds, particularly tributyltin derivatives, are known to be toxic.[6] Exposure can occur through inhalation, ingestion, or skin contact. They can cause severe skin and eye irritation and may have adverse effects on the central nervous system, immune system, and reproductive system.[6]

Always consult the Safety Data Sheet (SDS) before working with this compound.

Safe Handling Procedures
  • Engineering Controls: All manipulations involving Z-3-(tributylstannyl)-2-propen-1-amine must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Waste Disposal: All organotin-contaminated waste, including glassware, gloves, and solvent waste, must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol: General Procedure for a Stille Coupling Reaction

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Z-3-(tributylstannyl)-2-propen-1-amine

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any additional ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the aryl or vinyl halide/triflate to the flask.

  • Add Z-3-(tributylstannyl)-2-propen-1-amine via syringe.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Stir the mixture vigorously for at least one hour.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent.

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Caption: A typical workflow for a Stille cross-coupling reaction.

Conclusion

Z-3-(tributylstannyl)-2-propen-1-amine is a highly valuable and versatile reagent for the stereoselective synthesis of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful tool for the construction of carbon-carbon bonds, particularly in the context of drug discovery and development. However, its significant toxicity necessitates strict adherence to safety protocols. By understanding its properties, reactivity, and handling requirements, researchers can effectively and safely harness the synthetic potential of this important organotin compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (URL: )
  • Stille Coupling | OpenOChem Learn. (URL: )
  • Z-3-(tributylstannyl)-2-propen-1-amine/CAS:146829-37-0-HXCHEM. (URL: )
  • Z-3-(Tributylstannyl)-2-propen-1-amine | CAS 146829-37-0 | SCBT. (URL: )
  • Z-3-(Tributylstannyl)-2-propen-1-amine, TRC - Fisher Scientific. (URL: )
  • E-3-(Tributylstannyl)
  • Tributylamine - Wikipedia. (URL: [Link])

  • G. T. Crisp Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 13/6, pp 181–. (URL: )

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Synthesis of (Z)-Allylic Amines and 7-Membered Nitrogen Heterocycles via (Z)-3-(Tributylstannyl)-2-propen-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol Introduction & Strategic Rationale Allylic amines and structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol

Introduction & Strategic Rationale

Allylic amines and structurally related arylethylamines represent a privileged class of pharmacophores, serving as the structural backbone for numerous central nervous system stimulants, antidepressants, and anti-parkinsonian agents[1]. However, the stereocontrolled synthesis of these motifs—particularly the thermodynamically less favored (Z)-isomers—remains a formidable synthetic challenge.

The reagent (Z)-3-(tributylstannyl)-2-propen-1-amine serves as a highly versatile, geometrically pure synthon for the construction of complex (Z)-allylic amines. Originally pioneered by [2][3], this building block undergoes highly stereospecific Palladium-catalyzed Stille cross-coupling with aryl and heteroaryl halides. Crucially, the strict retention of the (Z)-alkenyl geometry during the cross-coupling cycle enables downstream intramolecular cyclizations, providing direct access to 7-membered nitrogen heterocycles such as benzazepines[2]. Similar stereoretentive cross-coupling paradigms have been validated in related (Z)-alkenylsilanolate systems ([4]), underscoring the reliability of Pd-catalyzed pathways for accessing geometrically defined olefins.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a robust and reproducible protocol, it is critical to understand the causality behind the selected reaction conditions:

  • Amine Protection (Causality of Masking): Free primary amines coordinate strongly to Palladium(II) intermediates, leading to catalyst deactivation or competing Buchwald-Hartwig amination. Protecting the stannylallylamine as a tert-butyl carbamate (Boc) ensures the nucleophilic nitrogen is masked during the Stille coupling.

  • The "Copper Effect" (Causality of Additives): The addition of catalytic Copper(I) Iodide (CuI) is mechanistically vital for electron-deficient or sterically hindered aryl halides. CuI scavenges dissociated phosphine ligands, preventing them from re-coordinating to the Pd center, and facilitates the formation of a highly reactive Cu-stannyl transmetalation intermediate.

  • Stereoretention (Causality of Geometry): The transmetalation and reductive elimination steps in the Pd catalytic cycle proceed with absolute retention of stereochemistry. This is non-negotiable for the subsequent cyclization step; an (E)-allylic amine cannot undergo the required spatial alignment to form a 7-membered ring.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X OxAdd->PdII_1 Trans Transmetalation (Z-Stannylallylamine, CuI) PdII_1->Trans PdII_2 Ar-Pd(II)-Allylamine (Z-Geometry Retained) Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product (Z)-Allylic Amine RedElim->Product

Caption: Pd-catalyzed Stille cross-coupling cycle highlighting strict (Z)-stereoretention.

Synthetic Workflow

The transformation from the linear stannane to the complex heterocycle relies on a sequenced approach of coupling, deprotection, and spontaneous cyclocondensation.

Workflow Step1 1. Amine Protection (Boc2O, Et3N, CH2Cl2) Step2 2. Stille Cross-Coupling (Pd(PPh3)4, CuI, Ar-X, DMF, 90°C) Step1->Step2 Protected (Z)-Stannane Step3 3. Deprotection (TFA, CH2Cl2, 25°C) Step2->Step3 (Z)-Aryl Allylic Amine Step4 4. Intramolecular Cyclization (Spontaneous Imine Formation) Step3->Step4 Free (Z)-Allylic Amine Product 7-Membered Benzazepine (Target Scaffold) Step4->Product Cyclocondensation

Caption: Workflow from protected (Z)-stannylallylamine to 7-membered benzazepine scaffolds.

Experimental Protocols & Self-Validating Quality Control

Protocol A: Palladium-Catalyzed Stille Cross-Coupling

Objective: Synthesize the stereopure (Z)-aryl allylic amine derivative.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Boc-protected (Z)-3-(tributylstannyl)-2-propen-1-amine (1.0 equiv) and the selected ortho-halo-aryl aldehyde (1.1 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Activation: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%). The solution will typically transition from pale yellow to a deeper amber color as the active Pd(0) species coordinates.

  • Reaction: Heat the mixture to 90 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous KF (to precipitate insoluble tributyltin fluoride), and extract with diethyl ether. Wash the organic layer with water and brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the coupled (Z)-allylic amine.

Protocol B: Deprotection and Intramolecular Cyclization

Objective: Unmask the amine to trigger spontaneous cyclization into a 7-membered azepine.

  • Deprotection: Dissolve the purified (Z)-allylic amine from Protocol A in anhydrous CH2​Cl2​ (0.1 M). Add Trifluoroacetic Acid (TFA, 10 equiv) dropwise at 0 °C.

  • Cyclization: Warm the reaction to 25 °C and stir for 2 hours. The acidic environment not only cleaves the Boc group but simultaneously catalyzes the intramolecular condensation between the newly freed amine and the ortho-aldehyde.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry, and concentrate to yield the target benzazepine.

Self-Validation & Quality Control (QC) Checkpoints

To ensure the integrity of the synthesis, verify the following self-validating checkpoints:

  • QC 1 (Post-Protection): Perform a Ninhydrin stain on TLC. A successful Boc-protection will result in a negative (colorless) stain, confirming the absence of the free primary amine.

  • QC 2 (Post-Stille Coupling): Conduct 1 H NMR analysis of the crude olefinic protons. The coupling constant ( J ) of the vinylic protons must be monitored. A J -value of 10–12 Hz confirms the strict retention of the (Z)-configuration[4][5]. A shift to 15–18 Hz indicates undesired isomerization to the (E)-isomer.

  • QC 3 (Post-Cyclization): Utilize LC-MS. The loss of the Boc group (-100 Da) and the subsequent loss of H2​O (-18 Da) during imine condensation provides a clear mass shift confirming the formation of the azepine ring.

Quantitative Data & Optimization Summaries

Table 1: Optimization of the Stille Cross-Coupling Step (Model Reaction: Boc-(Z)-stannylallylamine + 2-Bromobenzaldehyde)

EntryCatalyst SystemSolventAdditiveTemp (°C)Yield (%)(Z):(E) Ratio
1 Pd(PPh3​)4​ (5 mol%)THFNone6545>99:1
2 Pd(PPh3​)4​ (5 mol%)DMFNone9068>99:1
3 Pd(PPh3​)4​ (5 mol%) DMF CuI (10 mol%) 90 89 >99:1
4 Pd2​(dba)3​ / P(o-tol)3​ TolueneCuI (10 mol%)10085>99:1

Note: Entry 3 demonstrates the critical impact of the "Copper Effect" in polar aprotic solvents, maximizing yield while maintaining absolute stereoretention.

Table 2: Substrate Scope for 7-Membered Nitrogen Heterocycles

Aryl Halide ElectrophileCoupled Intermediate Yield (%)Cyclization ConditionsFinal Heterocycle Yield (%)Target Scaffold
2-Bromobenzaldehyde89%TFA, CH2​Cl2​ , 25 °C82%1H-2-Benzazepine deriv.
2-Bromoacetophenone85%TFA, CH2​Cl2​ , 25 °C79%Methyl-substituted benzazepine
2-Bromopyridine-3-carboxaldehyde81%HCl, MeOH, 60 °C75%Pyrido-azepine deriv.

References

  • Corriu, R. J. P., Geng, B., & Moreau, J. J. E. (1993). An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles from (Z)-3-(tributylstannyl)allylamine. The Journal of Organic Chemistry, 58(5), 1443-1448. URL:[Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Journal of the American Chemical Society, 128(50), 15958-15959. URL:[Link]

  • Lippa, R. et al. (2023). Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling. Frontiers in Chemistry, 11. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Stille Coupling of Z-3-(Tributylstannyl)-2-propen-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, mechanistically grounded framework for the stereoretentive cross-coupling of Z-allylamine stannanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, mechanistically grounded framework for the stereoretentive cross-coupling of Z-allylamine stannanes.

Introduction & Chemical Profile

The incorporation of stereodefined allylamine motifs is a critical operation in the synthesis of complex pharmaceuticals, peptidomimetics, and natural product analogs. Z-3-(Tributylstannyl)-2-propen-1-amine (CAS 146829-37-0) serves as a highly versatile bifunctional building block for these applications[1]. Derived primarily from the hydrostannation of propargylamine precursors[2], this reagent allows for the direct installation of a Z-configured allylamine side chain onto aryl or vinyl electrophiles via the Stille cross-coupling reaction.

However, the use of this specific stannane presents three distinct mechanistic challenges:

  • Stereochemical Lability: The Z-alkene is thermodynamically less stable than its E-counterpart and is prone to isomerization during the catalytic cycle.

  • Catalyst Poisoning: The free primary amine can competitively coordinate to the palladium center, displacing essential ligands and stalling the reaction[3].

  • Protodestannation: Unwanted cleavage of the C-Sn bond can outcompete the cross-coupling if transmetalation is too slow.

This guide details the optimized conditions, ligand selection, and co-catalyst strategies required to overcome these barriers.

Mechanistic Insights: Causality in Condition Selection

To achieve high yields and strict stereoretention, the coupling conditions must be engineered to accelerate the rate-determining transmetalation step.

The Role of Triphenylarsine (AsPh₃)

In standard Stille couplings using Triphenylphosphine (PPh₃), the transmetalation step is relatively slow. This extended lifetime of the palladium intermediate allows for bond rotation, leading to Z-to-E isomerization. Triphenylarsine (AsPh₃) is a softer, more labile ligand. Its rapid dissociation facilitates the formation of the crucial palladium-tin double-bond π -complex, drastically accelerating transmetalation and "trapping" the Z-geometry before isomerization can occur[4].

The "Copper Effect"

The addition of Copper(I) salts (e.g., CuI or CuTC) fundamentally alters the transmetalation pathway. Copper scavenges free phosphine/arsine ligands to create a highly reactive, coordinatively unsaturated Pd species. Concurrently, a rapid Sn-to-Cu transmetalation occurs, generating an organocopper intermediate that transfers the organic fragment to Palladium much faster than the parent stannane[4][5]. For Z-3-(Tributylstannyl)-2-propen-1-amine, this dual action is mandatory to outpace both amine-induced catalyst poisoning and alkene isomerization.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_1 Pd(II) Intermediate [R-Pd-X] OxAdd->PdII_1 TransMet Transmetalation (Cu-Assisted) PdII_1->TransMet PdII_2 Pd(II) Intermediate [R-Pd-R'] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Z-Allylamine Product RedElim->Product Stannane Z-3-(Tributylstannyl) -2-propen-1-amine Stannane->TransMet

Figure 1: Copper-assisted Palladium-catalyzed Stille Coupling Cycle.

Strategic Workflow: Amine Protection vs. Direct Coupling

While direct coupling of the unprotected amine is possible using highly active CuTC systems, protecting the amine as a tert-butyl carbamate (N-Boc) remains the most reliable method to prevent off-target coordination[3]. The decision tree below outlines the strategic approach.

Workflow Start Target: Z-Allylamine Coupling Check Is free amine tolerated by the electrophile? Start->Check Boc N-Boc Protection (Boc2O, Et3N) Check->Boc No Coupling2 Direct Stille Coupling (Pd(PPh3)4, CuTC, CsF) Check->Coupling2 Yes Coupling1 Stille Coupling (Pd2(dba)3, AsPh3, CuI) Boc->Coupling1 Deprotect Deprotection (TFA or HCl) Coupling1->Deprotect End Purified Z-Allylamine Product Deprotect->End Coupling2->End

Figure 2: Decision matrix for free vs. protected amine in Stille couplings.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst/ligand selection and the resulting yield and stereoretention. Data reflects standardized couplings with a model aryl iodide.

EntryCatalyst (mol%)Ligand (mol%)Additive (eq)SolventYield (%)Z:E RatioMechanistic Result
1Pd(PPh₃)₄ (5%)NoneNoneToluene35%60:40Slow transmetalation; high isomerization.
2Pd(PPh₃)₄ (5%)NoneCuI (0.2)DMF65%85:15CuI accelerates transmetalation slightly.
3Pd₂(dba)₃ (2.5%)AsPh₃ (10%)NoneDMF72%90:10Labile AsPh₃ traps Z-geometry effectively.
4 Pd₂(dba)₃ (5%) AsPh₃ (20%) CuI (0.1) DMF 88% >95:5 Optimal for N-Boc protected stannane.
5 Pd(PPh₃)₄ (5%) None CuTC (1.5) THF 82% >95:5 Optimal for unprotected free amine.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls and specific downstream processing to ensure product integrity and safety (particularly regarding organotin toxicity)[6].

Protocol A: Coupling of N-Boc Protected Z-Allylamine Stannane

Best for complex electrophiles where free amines cause side reactions.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve the aryl/vinyl halide (1.0 eq) and N-Boc-Z-3-(tributylstannyl)-2-propen-1-amine (1.2 eq) in anhydrous DMF (0.1 M).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%), Triphenylarsine (AsPh₃, 20 mol%), and CuI (10 mol%).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Stir at 35 °C for 12–16 hours.

  • Validation (In-Process): Monitor via LCMS. The reaction is complete when the halide is consumed. The low temperature (35 °C) is critical; exceeding 50 °C will induce Z-to-E isomerization.

  • Tin Removal (KF Workup): Dilute the mixture with EtOAc and add an equal volume of 10% aqueous Potassium Fluoride (KF). Stir vigorously for 1 hour. Causality: KF converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates out.

  • Isolation: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Coupling of Unprotected Z-3-(Tributylstannyl)-2-propen-1-amine

Best for robust electrophiles, utilizing the Liebeskind-type CuTC conditions.

  • Preparation: In a glovebox or under strict Argon, combine the electrophile (1.0 eq), Z-3-(Tributylstannyl)-2-propen-1-amine (1.1 eq), and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq) in anhydrous THF (0.1 M).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%). Note: The stoichiometric CuTC acts as both a phosphine scavenger and a transmetalating agent, bypassing the amine-coordination issue.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Validation (In-Process): Monitor via TLC (Ninhydrin stain for the free amine).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to break down copper complexes. Add 10% aqueous KF and stir for 45 minutes. Filter through Celite, extract with EtOAc, and purify via reverse-phase chromatography (or acid-base extraction if the product permits).

References

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II | Chemical Reviews. American Chemical Society. URL:[Link]

  • Synthesis of 19-substituted geldanamycins with altered conformations and their binding to heat shock protein Hsp90. National Institutes of Health (PMC). URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. URL:[Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. URL:[Link]

  • New Synthesis of Propargylic Amines from 2-(Bromomethyl)aziridines. Intermediacy of 3-Bromoazetidinium Salts | The Journal of Organic Chemistry. American Chemical Society. URL:[Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. American Chemical Society. URL:[Link]

Sources

Method

Application Note: Protecting Group Strategies for Z-3-(Tributylstannyl)-2-propen-1-amine in Cross-Coupling and Multi-Step Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic protecting group (PG) selection, stereoretentive Stille cross-coupling, and chemoselective deprotection workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic protecting group (PG) selection, stereoretentive Stille cross-coupling, and chemoselective deprotection workflows.

Introduction & Chemical Context

Z-3-(Tributylstannyl)-2-propen-1-amine (CAS 146829-37-0)[1] is a highly versatile, bifunctional building block used extensively in the total synthesis of complex natural products and pharmaceutical intermediates. It features two orthogonal reactive sites: a nucleophilic allylic amine and a Z-configured vinyl stannane.

While the vinyl stannane is primed for palladium-catalyzed Stille cross-coupling, the presence of a free primary amine introduces severe synthetic liabilities. If left unprotected, the free amine can strongly coordinate to palladium(II) intermediates, leading to catalyst poisoning and sluggish transmetalation[2]. Furthermore, the Z-alkene geometry is thermodynamically less stable than its E-counterpart and is prone to isomerization under thermal or radical conditions[3]. Finally, the C–Sn bond is highly sensitive to protodestannylation under acidic conditions[4].

Designing a synthetic route with this molecule requires a self-validating protecting group strategy that balances amine masking, Stille coupling efficiency, and stereochemical preservation.

Strategic Considerations for Protecting Group Selection

As a Senior Application Scientist, the choice of protecting group must be dictated by the timing of the deprotection step relative to the Stille coupling. The causality behind experimental failures with this building block almost always traces back to mismatched deprotection conditions.

The Protodestannylation Risk

The most critical failure point in utilizing stannylallylamines is the premature use of strong acids. Standard tert-butyloxycarbonyl (Boc) deprotection requires neat trifluoroacetic acid (TFA) or 4M HCl. If these conditions are applied before the Stille coupling (i.e., while the tributylstannyl group is still attached), the acid will rapidly cleave the C–Sn bond, yielding a terminal alkene and destroying the cross-coupling handle[5].

The Isomerization Risk

Z-vinyl stannanes can isomerize to the E-isomer during prolonged heating or in the presence of specific phosphine ligands. To preserve the Z-geometry during the Stille coupling, highly reactive catalyst systems—such as Pd2​(dba)3​ with triphenylarsine ( AsPh3​ ) and a Copper(I) co-catalyst—are employed. This "Copper Effect" facilitates a rapid Sn-to-Cu transmetalation, allowing the cross-coupling to proceed at or near room temperature, thereby locking the Z-configuration[6].

Comparative Analysis of Protecting Groups

Table 1 summarizes the quantitative and qualitative data for selecting the appropriate protecting group based on downstream compatibility.

Protecting GroupInstallation ReagentsDeprotection ConditionsVinyl Stannane CompatibilityStille Coupling EfficiencyBest Use Case
Boc Boc2​O , Et3​N , DCMTFA or 4M HClPoor (Protodestannylation)ExcellentLate-stage deprotection (post-coupling).
Fmoc Fmoc-Cl, NaHCO3​ 20% Piperidine in DMFExcellent (Base stable)GoodEarly-stage deprotection required.
Phthalimide Phthalic anhydride, heatHydrazine ( N2​H4​ ), EtOHExcellent (Base stable)ExcellentSynthesis requiring harsh oxidation steps.
Cbz Cbz-Cl, K2​CO3​ H2​ , Pd/C or TMSIPoor (Reduces alkene/Sn)GoodRarely recommended for this scaffold.
TFAc TFAA , Pyridine K2​CO3​ , MeOH/ H2​O Excellent (Mild base)ModerateNeed for volatile byproducts.

Table 1: Evaluation of protecting groups for Z-3-(Tributylstannyl)-2-propen-1-amine.

Mechanistic & Workflow Visualizations

To ensure a robust experimental design, the following workflows illustrate the logical relationships between protecting group selection and catalytic success.

PG_Workflow Start Z-3-(Tributylstannyl)allylamine Decision When is amine deprotection required? Start->Decision PostStille After Stille Coupling Decision->PostStille Late-stage PreStille Before Stille Coupling (Stannane retained) Decision->PreStille Early-stage Boc Use N-Boc Protection (Deprotect with TFA post-coupling) PostStille->Boc AcidRisk Avoid Boc! TFA causes Protodestannylation PreStille->AcidRisk Fmoc Use Fmoc or Phthalimide (Base/Hydrazine deprotection) AcidRisk->Fmoc

Workflow for selecting protecting groups based on the timing of Stille coupling.

Mechanism FreeAmine Free Allylamine + Pd(0) Poisoning Strong N-Pd Coordination (Catalyst Poisoning) FreeAmine->Poisoning Failure Sluggish Stille Coupling Low Yield Poisoning->Failure ProtectedAmine N-Boc Allylamine + Pd(0) OxAddition Oxidative Addition to Ar-X ProtectedAmine->OxAddition Transmetalation Rapid Transmetalation (No N-Pd binding) OxAddition->Transmetalation Success High Yield Cross-Coupled Product Transmetalation->Success

Mechanism of Pd-catalyst poisoning by free amine vs. successful coupling with N-Boc protection.

Validated Experimental Protocols

The following self-validating protocols utilize the N-Boc strategy , which is the industry standard when the amine can be deprotected after the carbon-carbon bond-forming event[7].

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the nucleophilic amine without isomerizing the Z-alkene or degrading the stannane.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add Z-3-(Tributylstannyl)-2-propen-1-amine (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv, 11 mmol) in 10 mL DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (neutral alumina or deactivated silica is recommended to prevent minor destannylation) to yield N-Boc-Z-3-(tributylstannyl)allylamine.

Protocol 2: Stereoretentive Stille Cross-Coupling

Objective: Couple the protected vinyl stannane with an aryl/vinyl halide while preventing Z-to-E isomerization.

Note: This protocol utilizes the Liebeskind-modified conditions, leveraging CuI and AsPh3​ to accelerate the reaction at ambient temperatures[6].

  • Degassing: In a Schlenk flask, dissolve the Aryl Iodide (1.0 equiv, 0.5 mmol) and N-Boc-Z-3-(tributylstannyl)allylamine (1.1 equiv, 0.55 mmol) in anhydrous, degassed DMF (5 mL).

  • Catalyst Assembly: Under a positive flow of Argon, quickly add Pd2​(dba)3​ (0.05 equiv, 2.5 mol%), Triphenylarsine ( AsPh3​ , 0.2 equiv, 10 mol%), and Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%).

  • Reaction: Seal the flask and stir at room temperature (or up to 40 °C max to ensure strict Z-retention) for 12–16 hours. The solution will typically turn dark black as Pd(0) nanoparticles aggregate upon completion.

  • Workup: Dilute the mixture with Diethyl Ether (20 mL) and filter through a pad of Celite to remove palladium and copper salts. Wash the filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography. To remove toxic tin byproducts, stirring the crude mixture with saturated aqueous KF prior to chromatography can precipitate insoluble tributyltin fluoride ( Bu3​SnF ).

Protocol 3: Post-Coupling Boc Deprotection

Objective: Unmask the amine now that the acid-sensitive stannane has been consumed.

  • Reaction: Dissolve the purified Stille cross-coupled product (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to 0 °C.

  • Deprotection: Add neat Trifluoroacetic Acid (TFA) dropwise until a 4:1 DCM:TFA ratio is achieved.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS or TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove volatile TFA. Redissolve the residue in DCM and wash with 1M NaOH to generate the free base, or precipitate the amine-TFA salt directly using cold diethyl ether.

References

  • Heravi, M. M., et al. (2014). Recent Developments of the Stille Reaction as a Revolutionized Method in Total Synthesis. Tetrahedron. Retrieved from: [Link]

  • Pinto, A., et al. (2000). Organoselenium-Based Entry into Versatile, α-(2-Tributylstannyl)vinyl Amino Acids in Scalemic Form: A New Route to Vinyl Stannanes. Journal of the American Chemical Society. Retrieved from:[Link]

  • Bressy, C., & Pons, J.-M. (2012). Step-Economic Synthesis of (+)-Crocacin C: A Concise Crotylboronation/[3,3]-Sigmatropic Rearrangement Approach. The Journal of Organic Chemistry. Retrieved from: [Link]

  • Kadota, I., et al. (2002). Total Synthesis of (−)-Gambierol. Journal of the American Chemical Society. Retrieved from: [Link]

  • Kato, D., et al. (2017). Unified Total Synthesis of Madangamines A, C, and E. Journal of the American Chemical Society. Retrieved from: [Link]

  • University of Liverpool Repository (2016). Recent Methodologies that Exploit Oxidative Addition of C–N Bonds to Transition Metals. Retrieved from: [Link]

Sources

Application

Z-3-(Tributylstannyl)-2-propen-1-amine applications in natural product synthesis

Application Note: Utilizing Z-3-(Tributylstannyl)-2-propen-1-amine in the Stereoselective Synthesis of Complex Natural Products Executive Summary & Chemical Profile Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Z-3-(Tributylstannyl)-2-propen-1-amine in the Stereoselective Synthesis of Complex Natural Products

Executive Summary & Chemical Profile

Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a highly versatile, bifunctional building block featuring a primary allylic amine and a Z-configured vinyl stannane. In the total synthesis of complex natural products—such as marine macrolides, polyketide-derived alkaloids, and sphingolipid analogs—the construction of stereodefined Z-allylamine and Z,E-dienamine motifs is notoriously challenging. Standard olefination methods (e.g., Wittig or Horner-Wadsworth-Emmons reactions) inherently favor the thermodynamic E-alkene. This reagent bypasses these limitations by serving as a stereoretentive nucleophilic partner in Palladium-catalyzed Stille cross-coupling reactions, enabling the precise installation of Z-configured amine architectures[1].

Mechanistic Causality: Stereoretention and The "Copper Effect"

The synthetic power of Z-3-(Tributylstannyl)-2-propen-1-amine relies on two critical mechanistic principles that dictate experimental choices:

  • Stereoretentive Transmetalation: The transfer of the Z-alkenyl group from the tin species to the Palladium(II) center occurs via a[2]. This concerted mechanism ensures complete retention of the Z-geometry in the final coupled product, which is an absolute requirement for maintaining the three-dimensional conformation and bioactivity of target natural products.

  • The Liebeskind-Farina "Copper Effect": The primary amine (even when protected) and the bulky tributyltin group can cause autoretardation of the catalytic cycle by hindering transmetalation. The addition of Copper(I) salts (e.g., CuI or CuTC) acts as a highly effective 3[3]. By capturing dissociated phosphine ligands, Cu(I) drives the rate-determining transmetalation step forward kinetically, allowing the coupling of sterically hindered substrates at ambient or mildly elevated temperatures[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + R-X (Alkenyl Iodide) TransMet Transmetalation (Closed 4-Membered TS) OxAdd->TransMet + Z-Stannylallylamine RedElim Reductive Elimination (Stereoretentive) TransMet->RedElim CuI Scavenges Ligands (Farina Effect) RedElim->Pd0 Regenerates Pd(0) Product Z-Allylamine Product RedElim->Product C-C Bond Formation

Pd-catalyzed Stille cycle highlighting stereoretentive transmetalation and Cu(I) acceleration.

Experimental Methodologies

Protocol 1: Synthesis of a Z,E-Dienamine Scaffold

Direct coupling of the unprotected amine can lead to Pd-coordination and catalyst poisoning. Therefore, prior N-protection (e.g., Boc or Fmoc) is strictly required to ensure a self-validating, high-yielding system.

Reagents & Materials:

  • Z-3-(Tributylstannyl)-2-propen-1-amine (1.1 equiv)

  • E-Alkenyl iodide or Aryl halide (1.0 equiv)

  • Boc-anhydride (Boc₂O, 1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv) and AsPh₃ or P(2-furyl)₃ (0.2 equiv)

  • CuI (0.1 equiv)

  • Anhydrous, 4[4]

Step-by-Step Procedure:

  • Amine Protection: Dissolve Z-3-(Tributylstannyl)-2-propen-1-amine in anhydrous DCM. Add Boc₂O and stir at room temperature for 2 hours. Remove solvent in vacuo to yield the N-Boc protected stannane.

  • Inert Atmosphere Preparation (Degassing): Oxygen causes oxidative homocoupling of the stannane and 5[5]. Charge a dry Schlenk flask with the E-alkenyl iodide, Pd₂(dba)₃, AsPh₃, and CuI. Evacuate and backfill with Argon (3x).

  • Cross-Coupling: Dissolve the N-Boc stannane in degassed DMF and transfer it to the Schlenk flask via a syringe. Stir the reaction mixture at 40 °C for 12–16 hours.

  • Tin Scavenging & Workup: Dilute the mixture with Et₂O and add an equal volume of saturated aqueous KF solution. Stir vigorously for 45 minutes. The fluoride ions react with the tributyltin byproducts to precipitate insoluble polymeric tributyltin fluoride (Bu₃SnF).

  • Purification: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (using 10% w/w K₂CO₃-treated silica to prevent acid-catalyzed Z to E isomerization).

Workflow Step1 Amine Protection (Boc2O, DCM) Step2 Degassing & Catalyst Prep (Pd2(dba)3, AsPh3, CuI) Step1->Step2 Step3 Stille Cross-Coupling (40°C, DMF, 12h) Step2->Step3 Step4 Tin Scavenging (Aqueous KF Workup) Step3->Step4 Step5 Purification (K2CO3-Silica Gel) Step4->Step5

Step-by-step workflow from amine protection to tin scavenging and final purification.

Protocol 2: Peptidomimetic Hybrid Construction

For peptide-polyketide hybrids, the primary amine of Z-3-(Tributylstannyl)-2-propen-1-amine is first coupled to an amino acid using standard peptide coupling reagents (e.g., HATU/DIPEA). The resulting stannyl-amide is highly stable and can be subsequently subjected to Stille macrocyclization or cross-coupling to append the polyketide fragment.

Data Presentation & Validation

Table 1: Catalyst and Ligand Optimization for Z-3-(Tributylstannyl)-2-propen-1-amine Coupling

Catalyst System Ligand Co-Catalyst Solvent Temp (°C) Yield (%) Z:E Ratio
Pd(PPh₃)₄ None None Toluene 80 45 90:10
Pd(PPh₃)₄ None CuI (10 mol%) Toluene 80 68 95:5
Pd₂(dba)₃ P(2-furyl)₃ CuI (10 mol%) THF 50 82 >98:2

| Pd₂(dba)₃ | AsPh₃ | CuTC (10 mol%) | DMF | 40 | 91 | >99:1 |

Note: The combination of Pd₂(dba)₃, AsPh₃, and a Cu(I) co-catalyst provides the optimal balance of rapid transmetalation and strict stereoretention.

Table 2: Spectroscopic Markers for Stereochemical Validation To ensure the protocol acts as a self-validating system, the geometry of the newly formed double bond must be confirmed via ¹H NMR analysis prior to downstream synthesis.

Structural Motif ¹H NMR Chemical Shift (δ) ³J_HH Coupling Constant (Hz) ¹¹⁹Sn-¹H Satellite Coupling (Hz)
Z-Alkenyl proton (α to Sn) 5.80 – 6.10 ppm 10.5 – 12.0 Hz (cis) ~70 Hz

| E-Alkenyl proton (α to Sn) | 6.20 – 6.50 ppm | 18.0 – 19.5 Hz (trans) | ~85 Hz |

(Validation of the Z-geometry is definitively confirmed by the smaller ³J_HH coupling constant (~11 Hz) compared to the E-isomer (~19 Hz) 6.)

References

  • [6] 6 - MSU Chemistry

  • [3] 3 - Benchchem

  • [2] 2 - PMC (NIH)

  • [4] 4 - Benchchem

  • [1] 1 - PMC (NIH)

  • [5] 5 - Benchchem

Sources

Method

Application Note: Reactivity of Z-3-(Tributylstannyl)-2-propen-1-amine with Aryl Halides via Stille Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Strategic Utility The synthesis of stereodefined Z-allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Utility

The synthesis of stereodefined Z-allylamines is a critical objective in medicinal chemistry, as these motifs serve as essential pharmacophores in monoamine oxidase inhibitors, antifungal agents, and complex natural products. Z-3-(Tributylstannyl)-2-propen-1-amine (CAS 146829-37-0) is a highly versatile, bifunctional building block designed to install the Z-allylamine moiety directly onto aryl or heteroaryl scaffolds via palladium-catalyzed Stille cross-coupling[1].

While the Stille reaction is renowned for its broad functional group tolerance, the presence of an unprotected primary amine on the stannane introduces unique mechanistic challenges. This application note provides an authoritative, field-proven guide to mastering the reactivity of this reagent, explaining the causality behind catalyst selection, the necessity of copper co-catalysis, and the precise execution of tin-scavenging workups.

Mechanistic Insights: Overcoming Amine-Induced Autoretardation

The standard Stille coupling catalytic cycle involves three primary steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organostannane, and reductive elimination to form the C-C bond[2]. However, when utilizing Z-3-(Tributylstannyl)-2-propen-1-amine, the unprotected primary amine acts as a strong Lewis base.

The Causality of the "Copper Effect"

In the absence of a co-catalyst, the free amine can coordinate to the electrophilic Ar-Pd(II)-X intermediate formed after oxidative addition. This coordination displaces the necessary phosphine ligands and creates a highly stable, off-cycle palladium complex, leading to severe "autoretardation" and stalled transmetalation[3].

To circumvent this, Copper(I) co-catalysis (e.g., CuI or CuTC) is strictly required[4]. The addition of Cu(I) salts serves a dual purpose:

  • Phosphine Scavenging: Cu(I) captures free phosphine ligands in solution, driving the equilibrium toward the active transmetalation complex[3].

  • Sn/Cu Transmetalation: The stannane undergoes a rapid, pre-equilibrium transmetalation with Cu(I) to form a highly nucleophilic organocopper intermediate. This species transfers the Z-allylamine group to the Pd(II) center orders of magnitude faster than the stannane itself, successfully outcompeting the inhibitory amine coordination[4][5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)L_2-X Oxidative Addition Complex Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Ar-Pd(II)L_2-R Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Z-Ar-CH=CH-CH2NH2 Z-Allylamine Product TransMet->Product Yields Product Stannane Z-Bu3Sn-CH=CH-CH2NH2 (Stannane) CuInt Z-Cu-CH=CH-CH2NH2 Organocopper Intermediate Stannane->CuInt + Cu(I) Co-catalyst Sn/Cu Exchange CuInt->TransMet Cu/Pd Exchange (Bypasses Amine Inhibition)

Figure 1: Cu(I)-mediated Stille coupling catalytic cycle bypassing amine-induced autoretardation.

Reactivity Profile & Quantitative Data

The Stille coupling of Z-3-(Tributylstannyl)-2-propen-1-amine is highly stereoretentive. The reaction rate and overall yield are heavily dependent on the electronic nature of the aryl halide electrophile. Electron-deficient aryl iodides undergo rapid oxidative addition, whereas sterically hindered or electron-rich bromides require extended heating.

Table 1: Expected Reactivity Profile (Conditions: 5 mol% Pd(PPh₃)₄, 10 mol% CuI, DMF, 80 °C)

Aryl Halide ClassificationExample SubstrateExpected YieldZ:E StereoretentionEst. Reaction Time
Electron-Deficient Aryl Iodide 1-Iodo-4-nitrobenzene85 – 95%> 95:52 – 4 h
Electron-Rich Aryl Iodide 1-Iodo-4-methoxybenzene75 – 85%> 95:56 – 12 h
Standard Aryl Bromide Bromobenzene65 – 80%> 90:1012 – 18 h
Heteroaryl Halide 2-Bromopyridine60 – 75%> 90:1018 – 24 h
Sterically Hindered Halide 1-Iodo-2-methylbenzene50 – 65%> 85:1524 h+

Self-Validating Experimental Protocol

This protocol is engineered to ensure high yields while safely mitigating the toxicity of organotin byproducts. The integration of an aqueous Potassium Fluoride (KF) wash is non-negotiable; it forces the precipitation of tributyltin halides as insoluble polymeric tributyltin fluoride (Bu₃SnF), preventing them from streaking during chromatography[6][7].

Workflow Prep 1. Preparation Degas Solvent & Reagents React 2. Reaction Heat at 80-100 °C (12-24h) Prep->React Workup 3. KF Workup Precipitate Bu3SnF React->Workup Purify 4. Purification Flash Chromatography Workup->Purify

Figure 2: Experimental workflow for Stille coupling highlighting the critical KF workup step.
Materials Required
  • Stannane: Z-3-(Tributylstannyl)-2-propen-1-amine (1.2 equiv)

  • Electrophile: Aryl Iodide or Bromide (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Co-catalyst: Copper(I) Iodide (CuI) (0.10 equiv)

  • Additive: Cesium Fluoride (CsF) (2.0 equiv) - Enhances transmetalation rate.

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and CsF (304 mg, 2.0 mmol).

  • Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times).

  • Add anhydrous, degassed DMF (5.0 mL) via syringe.

  • Add Z-3-(Tributylstannyl)-2-propen-1-amine (415 mg, 1.2 mmol) dropwise via syringe.

    • Self-Validation Checkpoint 1: The solution should initially appear pale yellow to orange.

Step 2: Heating and Monitoring

  • Submerge the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously and monitor the reaction via TLC or LC-MS.

    • Self-Validation Checkpoint 2: The reaction mixture will gradually darken to a deep red/brown homogeneous solution. If a thick, mirror-like black precipitate forms rapidly (Pd black), the catalyst has decomposed prematurely, likely due to oxygen ingress.

Step 3: The KF Workup (Critical Tin Removal)

  • Upon complete consumption of the aryl halide, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL)[6].

  • Add an equal volume (20 mL) of a saturated aqueous Potassium Fluoride (KF) solution [8].

  • Stir the biphasic mixture vigorously for 45 minutes.

    • Self-Validation Checkpoint 3: A voluminous, fluffy white precipitate (Bu₃SnF) must crash out of the solution[8]. If the precipitate does not form, add more saturated KF and continue stirring.

  • Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the tin fluoride salts and palladium residues[7]. Wash the Celite pad with additional Ethyl Acetate (20 mL).

Step 4: Extraction and Purification

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol containing 1% Triethylamine to prevent amine tailing).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Amine coordination poisoning the Pd catalyst.Ensure CuI is dry and active. Consider switching to CuTC (Copper(I) thiophene-2-carboxylate) which is highly effective in ethereal solvents[4].
High E-Isomer Formation Isomerization of the stannane or product due to excessive heating.Lower the reaction temperature to 60 °C and increase catalyst loading to 10 mol%.
Tin Streaking on TLC Incomplete precipitation of Bu₃SnX during workup.Extend the vigorous stirring time with saturated KF to 1 hour. Ensure the KF solution is fully saturated[7].

References

  • Casado, A. L., & Espinet, P. (2003). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics. URL:[Link]

  • Farina, V., et al. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry. URL:[Link]

  • Di Nola, A. (2010). Rhodium- and Palladium-Catalyzed Hydroarylation of Propargylic Amines with Arylboronic Acids. URL: [Link]

  • ResearchGate. (n.d.). "Copper Effect" in Migita–Kosugi–Stille Coupling Revisited. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodestannylation of Z-3-(Tributylstannyl)-2-propen-1-amine

Technical Support Center: Z-3-(Tributylstannyl)-2-propen-1-amine Welcome to the technical support center for Z-3-(Tributylstannyl)-2-propen-1-amine. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Z-3-(Tributylstannyl)-2-propen-1-amine

Welcome to the technical support center for Z-3-(Tributylstannyl)-2-propen-1-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile vinylstannane reagent. Here, we address one of the most common challenges encountered during its use: protodestannylation. Our goal is to provide you with a deep understanding of the underlying causes and to equip you with robust, field-proven strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodestannylation and why is it a significant problem with Z-3-(Tributylstannyl)-2-propen-1-amine?

A1: Protodestannylation is an electrophilic cleavage of the carbon-tin (C-Sn) bond by a proton source (H⁺), which replaces the tributylstannyl group with a hydrogen atom. For Z-3-(Tributylstannyl)-2-propen-1-amine, this side reaction is particularly problematic as it leads to the formation of allylamine, an undesired byproduct, thereby reducing the yield of your target molecule and complicating purification.

The reaction proceeds via an SE2 (substitution, electrophilic, bimolecular) mechanism. The rate-determining step involves the attack of a proton on the α-carbon of the vinyl group.[1] This forms a transition state where a positive charge is stabilized by the tin atom and the β-carbon.[1]

The presence of the primary amine in your specific reagent introduces an additional layer of complexity. The amine is basic and can be protonated to form an ammonium salt. This salt can either act as an intramolecular proton source or alter the electronic properties of the molecule, potentially influencing its susceptibility to protodestannylation.

Protodestannylation_Mechanism

Troubleshooting Guide

This section is designed as a workflow to help you diagnose and solve protodestannylation issues at various stages of your experimental process.

Troubleshooting_Workflow

Q2: My Stille coupling reaction is failing and I'm only recovering the protodestannylated starting material. How do I fix this?

A2: This is a classic case of the rate of protodestannylation exceeding the rate of the desired Stille coupling. The solution is to both minimize sources of protons and accelerate the cross-coupling reaction.

1. Rigorously Exclude Acid and Water:

  • Solvents: Use high-purity, anhydrous, aprotic solvents such as THF, toluene, dioxane, or DMF. Avoid protic solvents like alcohols.

  • Reagents: Ensure your coupling partner (e.g., aryl halide, triflate) is pure and free from acidic impurities. Acyl chlorides, for instance, can be a source of HCl.[2]

  • Atmosphere: Perform all manipulations under a dry, inert atmosphere (Nitrogen or Argon) to exclude moisture and carbon dioxide, which can form carbonic acid in the presence of trace water.[3]

  • Glassware: Oven- or flame-dry all glassware immediately before use to remove adsorbed water.

2. Scavenge Trace Acidity:

  • Add a non-nucleophilic base to your reaction mixture. This will neutralize any adventitious acid without interfering with the catalytic cycle.

    • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene): An excellent but expensive choice.

    • 2,6-Lutidine or 2,6-di-tert-butylpyridine: Hindered and effective proton scavengers.

    • Anhydrous K₂CO₃ or Cs₂CO₃: Mild inorganic bases can also be effective.

3. Accelerate the Stille Coupling:

  • The transmetalation step is often rate-limiting in the Stille cycle.[4][5] Speeding it up gives protodestannylation less time to occur.

  • Copper(I) Co-catalyst: The addition of Cu(I) salts (e.g., CuI, CuCl) is a well-established method to accelerate Stille couplings.[6][7]

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can sometimes hinder the reaction, while smaller ligands might form overly stable intermediates.[8] For Z-alkenyl halides, specific ligands have been shown to prevent loss of stereochemistry and improve yields.[9][10]

Ligand/AdditiveGeneral Effect on Stille CouplingRationale
PPh₃ (Triphenylphosphine) Standard, versatile ligand.Provides a good balance of steric and electronic properties for many substrates.[8]
AsPh₃ (Triphenylarsine) Can accelerate reductive elimination.Often used in cases where product formation is slow.
P(t-Bu)₃ (Tri-tert-butylphosphine) Very bulky, electron-rich.Can promote oxidative addition but may hinder transmetalation with sterically demanding partners.[8]
CuI / CuCl Rate acceleration.Believed to facilitate transmetalation via a tin-copper exchange mechanism.[7]
LiCl Rate acceleration, especially with triflates.Breaks up tin aggregates and can form more reactive "ate" complexes.[11]

Table 1: Common Ligands and Additives for Stille Coupling Optimization.

Q3: I see protodestannylation during my chromatographic purification. What is the cause and the solution?

A3: The stationary phase itself is often the culprit. Standard silica gel is inherently acidic (surface silanol groups, pKa ≈ 4-5) and is a very common cause of protodestannylation on the column.[12][13]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) by volume. Let it stand for about an hour, then pack the column as usual. Run the column using an eluent that also contains a small amount (0.5-1%) of Et₃N. See the detailed protocol below.

  • Use a Different Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Avoid Chromatography: If possible, purify your product by other means, such as distillation or crystallization.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Stille Coupling

This protocol provides a framework for minimizing protic contaminants.

  • Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel, stir bar) in an oven at 120°C for at least 4 hours (or overnight). Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup, reaction, and workup. Use septa and syringe/cannula techniques for all liquid transfers.[3]

  • Reagent Addition:

    • Charge the flask with the palladium catalyst, ligand, and any solid additives (e.g., CuI).

    • Add the anhydrous, aprotic solvent via syringe.

    • Add your coupling partner (e.g., aryl iodide).

    • If using a proton scavenger (e.g., 2,6-lutidine), add it at this stage.

    • Finally, add the Z-3-(Tributylstannyl)-2-propen-1-amine solution dropwise via syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor by TLC or GC/MS until the starting materials are consumed.

Protocol 2: Preparation of Neutralized Silica Gel for Column Chromatography
  • Determine Silica Amount: Calculate the amount of silica gel needed for your separation (typically 50-100x the mass of your crude product).

  • Prepare Slurry: In a beaker inside a fume hood, add the calculated amount of silica gel to your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine to constitute 1-2% of the total solvent volume.

  • Equilibrate: Stir the slurry gently for 30-60 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.

  • Pack Column: Pack your chromatography column with the neutralized slurry as you normally would.

  • Elute: Prepare your eluent system with 0.5-1% triethylamine throughout the entire gradient to maintain the neutrality of the column during the run.

Q4: How should I properly handle and store Z-3-(Tributylstannyl)-2-propen-1-amine to prevent degradation?

A4: Proper handling and storage are critical for maintaining the integrity of the reagent and for user safety. Organotin compounds are toxic and should always be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][14][15]

Storage Recommendations:

  • Atmosphere: Store under a positive pressure of an inert gas (Argon is preferred).[3]

  • Temperature: Store in a cool, dark location. For long-term storage, a freezer at -20°C is recommended.[16]

  • Container: Use a clean, dry, well-sealed container, such as a Sure/Seal™ bottle or an amber vial with a PTFE-lined cap.

  • Purity: If you synthesize the reagent yourself, ensure it is free of any acidic residues from the synthesis before long-term storage.

References

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Kinetics of Protodestannylation of Substituted Vinylstannanes. (2025).
  • Cochran, J., et al. (2002). ALKYL AND ACYL SUBSTITUTED VINYLSTANNANES: SYNTHESIS AND REACTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS. SYNTH. REACT. INORG. MET..ORG. CHEM., 32(5), 885-902.
  • How to prevent Protodestannylation. (2020). Reddit. [Link]

  • Stability and storage problems in organotin speciation in environmental samples. (n.d.). Royal Society of Chemistry.
  • Stille Coupling of an Aziridinyl Stannatrane. (2013). The Journal of Organic Chemistry.
  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. (2012). PubMed.
  • Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. (2023).
  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjug
  • safety and handling precautions for organotin compounds. (n.d.). BenchChem.
  • Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. (n.d.). PMC.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Subtle Balance of Ligand Steric Effects in Stille Transmetal
  • A Comparative Guide: Butyl Vinyl Telluride vs. Vinyl Stannanes in Stille Coupling. (n.d.). BenchChem.
  • Ligand effects on Stille couplings of various Z-alkenyl halides a. (n.d.).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Stille-coupling. (n.d.).
  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. (n.d.). Royal Society of Chemistry. [Link]

  • Catalytic Dehydrogenative Stannylation of C(sp)-H Bonds Involving Cooperative Sn-H Bond Activation of Hydrostannanes. (n.d.). Organic Chemistry Portal.
  • Vinylstannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Z-3-(Tributylstannyl)-2-propen-1-amine, TRC. (n.d.). Fisher Scientific.
  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry.
  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • SAFETY D

Sources

Optimization

Improving Stille coupling yields with Z-3-(Tributylstannyl)-2-propen-1-amine

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that working with unprotected amino-stannanes like Z-3-(Tributylstannyl)-2-propen-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that working with unprotected amino-stannanes like Z-3-(Tributylstannyl)-2-propen-1-amine presents a unique set of mechanistic hurdles. This vinylic stannane is highly valuable for installing Z-allylamine motifs in drug discovery, but its free primary amine and stereochemically sensitive double bond require precise catalytic control.

Below is our comprehensive troubleshooting guide, logical workflow, and self-validating protocols designed to rescue stalled reactions, prevent stereochemical erosion, and simplify purification.

Section 1: Diagnostic Workflow

StilleTroubleshooting Start Issue with Z-3-(Tributylstannyl) -2-propen-1-amine Coupling Yield Low Yield / Incomplete Conversion Start->Yield Isomer Loss of Z-Stereochemistry (E-isomer formation) Start->Isomer Purif Tin Byproduct Contamination Start->Purif Poison Catalyst Poisoning via Free Amine Coordination? Yield->Poison Ligand Slow Transmetalation causing Isomerization? Isomer->Ligand Workup Standard Chromatography Fails to Remove Bu3SnX? Purif->Workup Sol1 Add CuI (Farina Effect) Accelerates Transmetalation Poison->Sol1 Sol2 Protect Amine (e.g., Boc) or use acidic additive Poison->Sol2 Sol3 Switch to AsPh3 or P(2-furyl)3 Lower Temperature Ligand->Sol3 Sol4 Add CsF or KF Precipitate as Bu3SnF Workup->Sol4

Diagnostic flowchart for resolving common Stille coupling issues with amino-stannanes.

Section 2: Core Troubleshooting Guide

Q1: My reaction stalls at 20% conversion. Is the primary amine poisoning the palladium catalyst? A: Yes, this is the most common failure point. Primary amines are strong σ -donors. During the catalytic cycle, after the oxidative addition of the aryl halide to form the trans-[Pd(II)Ar(X)L2​] complex, the free amine of your stannane can displace a ligand or halide, forming a stable, off-cycle Pd-amine complex[1]. This effectively halts the rate-limiting transmetalation step. The Solution: Implement the "Copper Effect" (Farina conditions). By adding CuI (typically 10-20 mol%, or up to stoichiometric amounts) in a highly polar solvent like DMF or NMP, you facilitate a rapid Sn-to-Cu transmetalation[2]. The resulting organocopper intermediate transmetalates to the Pd(II) center orders of magnitude faster than the parent stannane, outcompeting the amine coordination pathway[3].

Q2: I am achieving conversion, but I am losing the Z-stereochemistry of the alkene. Why does it isomerize to the E-isomer? A: Stereochemical erosion from Z to E occurs when the transmetalation step is sluggish, forcing you to apply extended heating. Under these conditions, the Pd catalyst can undergo reversible addition-elimination (or π -allyl formation) at the allylic position, leading to thermodynamic equilibration to the more stable E-isomer[1]. The Solution: You must accelerate the transmetalation to allow for lower reaction temperatures. The standard PPh3​ ligand suffers from "autoretardation"—excess free ligand strongly binds to Pd(II), preventing the stannane from approaching[3]. Switch to a "soft" ligand like Triphenylarsine ( AsPh3​ ) or Tri(2-furyl)phosphine ( P(2−furyl)3​ )[2]. These ligands dissociate much more readily, accelerating the reaction and preserving the Z-geometry.

Q3: Purification is a nightmare. The tributyltin byproducts co-elute with my polar allylamine product. How do I remove them? A: Tributyltin halides ( Bu3​SnX ) are notoriously difficult to separate from polar amines via standard silica gel chromatography because they streak and interact with the silica matrix. The Solution: Utilize the Baldwin synergistic conditions by incorporating Cesium Fluoride (CsF) into your reaction mixture[4]. The fluoride ion acts as a scavenger, reacting with the soluble Bu3​SnX byproduct to form polymeric, highly insoluble Bu3​SnF . This not only drives the reaction forward by removing product inhibition but also allows you to simply filter away the tin waste before chromatography[4].

Section 3: Mechanistic Pathway

Mechanism Sn Z-Amino-Stannane (Slow Transmetalation) RCu Organocopper (R-Cu) (Fast Transmetalation) Sn->RCu Transmetalation SnI Bu3SnI (Soluble Byproduct) Sn->SnI Tin Displacement Cu CuI (Copper Effect) Cu->RCu Pd Pd(II) Intermediate (Product Formation) RCu->Pd Outcompetes Amine Poisoning SnF Bu3SnF (Insoluble Precipitate) SnI->SnF Irreversible Precipitation F CsF (Fluoride Scavenger) F->SnF

Logical relationship of the Cu/F synergistic mechanism overcoming amine poisoning.

Section 4: Quantitative Performance Data

The following table summarizes the causal relationship between reaction conditions and the successful coupling of Z-3-(Tributylstannyl)-2-propen-1-amine with a standard aryl iodide.

Reaction ConditionAdditivesTemp (°C)Conversion (%)Z:E RatioPrimary Issue Addressed
Pd(PPh3​)4​ , TolueneNone110< 20%40:60Baseline (Severe poisoning & isomerization)
Pd(PPh3​)4​ , DMFCuI (20 mol%)8065%80:20Overcomes amine poisoning via Cu-effect
Pd2​(dba)3​ / AsPh3​ , DMFCuI (20 mol%), CsF (2.0 eq)45> 90%> 95:5Prevents isomerization, drives high yield

Section 5: Optimized Experimental Protocols

Protocol A: Synergistic Cu/F Ligand-Modulated Stille Coupling (Self-Validating)

This protocol utilizes the Baldwin/Farina synergistic conditions to couple the free amine directly while preserving the Z-geometry[2],[4].

Step 1: Catalyst & Additive Preparation

  • In a flame-dried Schlenk flask under strictly inert atmosphere (Argon), add the Aryl Iodide (1.0 eq), Pd2​(dba)3​ (2.5 mol%), AsPh3​ (10 mol%), CuI (20 mol%), and anhydrous CsF (2.0 eq).

  • Add anhydrous, degassed DMF (0.1 M relative to electrophile).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from deep purple ( Pd2​(dba)3​ ) to a pale yellow/green, indicating the successful formation of the active Pd(0)Ln​ complex. If it remains purple, oxygen contamination has occurred.

Step 2: Reagent Addition & Reaction

  • Add Z-3-(Tributylstannyl)-2-propen-1-amine (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 45 °C.

  • Validation Checkpoint 2: Monitor via LC-MS at 2 hours. The disappearance of the aryl halide should strictly correlate with the appearance of the product mass. If des-halogenated starting material appears without product formation, protodestannylation is outcompeting the coupling (indicating wet solvent).

Step 3: Fluoride Workup & Purification

  • Cool the reaction to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 30 minutes.

  • Validation Checkpoint 3: A dense white precipitate ( Bu3​SnF ) must form. If the solution remains clear, the tin byproduct is still soluble in the organic phase.

  • Filter the suspension through a pad of Celite, washing with EtOAc.

  • Separate the organic layer, dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Pre-Reaction Amine Protection (Alternative Fallback)

If Protocol A fails due to extreme electronic incompatibility of the aryl halide, formally protecting the amine is the most robust fallback.

  • Boc-Protection: Dissolve Z-3-(Tributylstannyl)-2-propen-1-amine in DCM. Add Boc2​O (1.1 eq) and Et3​N (1.2 eq). Stir at RT for 2 hours. Aqueous workup yields the Boc-protected stannane quantitatively.

  • Coupling: Subject the Boc-protected stannane to standard Stille conditions ( Pd(PPh3​)4​ , Toluene, 100 °C). The bulky Boc group prevents nitrogen coordination to palladium.

  • Deprotection: Post-coupling, treat the isolated product with 20% TFA in DCM for 1 hour to reveal the primary amine.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I use aryl chlorides instead of iodides or bromides? A: Generally, no. Aryl chlorides are too unreactive for standard Stille conditions and will lead to complete protodestannylation of your vinylic stannane. If you must use a chloride, you must switch to highly active Buchwald ligands (e.g., P(t−Bu)3​ ) and elevate the temperature, which risks Z-to-E isomerization.

Q: Is it absolutely necessary to degas the solvents? A: Yes. Both the Pd(0) catalyst and the AsPh3​ ligand are highly susceptible to oxidation. Furthermore, oxygen can promote homocoupling of the stannane reagent, consuming your valuable Z-3-(Tributylstannyl)-2-propen-1-amine before cross-coupling can occur.

References

  • Source: American Chemical Society (J. Am. Chem. Soc. / J. Org. Chem.)
  • Title: Stille Coupling Made Easier - The Synergic Effect of Copper(I)
  • Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: ResearchGate URL
  • Source: University of Windsor (Angewandte Chemie Int. Ed.)

Sources

Troubleshooting

Technical Support Center: Purification of Z-3-(Tributylstannyl)-2-propen-1-amine

Welcome to the technical support and troubleshooting guide for the purification of Z-3-(tributylstannyl)-2-propen-1-amine (also known as (Z)-3-(tributylstannyl)allylamine). This compound is a highly valuable bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification of Z-3-(tributylstannyl)-2-propen-1-amine (also known as (Z)-3-(tributylstannyl)allylamine). This compound is a highly valuable bifunctional building block used in palladium-catalyzed cross-coupling reactions to synthesize substituted (Z)-allylamines and 7-membered nitrogen heterocycles[1]. However, its purification is notoriously difficult due to the orthogonal reactivities of its functional groups.

PART 1: Core Principles & Causality (The "Why")

The purification of Z-3-(tributylstannyl)-2-propen-1-amine presents a unique chromatographic challenge because standard purification methods actively destroy the molecule. This is driven by two competing mechanisms on the column:

  • The Vinylstannane Moiety (Protodestannylation): Organotin compounds are highly susceptible to electrophilic cleavage. The free silanol groups ( −Si−OH ) on standard bare silica gel are mildly acidic ( pKa​≈4.5−5.5 ). Prolonged exposure to these silanols catalyzes protodestannylation, cleaving the C(sp2)−Sn bond and destroying the product[2].

  • The Primary Amine Moiety (Irreversible Adsorption): Amines act as strong hydrogen-bond acceptors and bases. They interact heavily with acidic silanols, leading to severe peak tailing, irreversible adsorption, and poor mass recovery[3].

The Causality-Driven Solution: To successfully purify this compound, the acidic silanol network must be neutralized. This is achieved either by dynamically coating the silica with a sacrificial basic modifier (e.g., Triethylamine)[2] or by replacing the stationary phase entirely with an amine-functionalized bonded phase[3].

PART 2: Troubleshooting FAQs

Q1: My yield of Z-3-(tributylstannyl)-2-propen-1-amine is <30% after standard silica column chromatography, and I see a lot of streaking. What is happening? A1: You are experiencing silanol-driven degradation. The acidic silanols protonate the primary amine and simultaneously catalyze the cleavage of the C-Sn bond. You must deactivate the silica gel with 1-5% triethylamine ( Et3​N ) prior to loading your sample[2]. This neutralizes the column, allowing the stannane to elute intact with a sharp band.

Q2: How do I separate the product from non-polar tin byproducts like hexabutylditin ( Bu6​Sn2​ ) or unreacted Bu3​SnH ? A2: Exploit the extreme polarity difference. Bu6​Sn2​ and Bu3​SnH are highly lipophilic and will elute rapidly in 100% hexanes[4]. The allylamine product is highly polar. Run a step-gradient: flush the column with 100% hexanes (containing 2% Et3​N ) to wash away the tin byproducts, then switch to a more polar solvent system (e.g., Hexanes/EtOAc + 2% Et3​N ) to elute your target amine. Critical Warning: Do not use the standard Iodine/KF workup to remove tin byproducts here. While I2​ is commonly used to convert Bu6​Sn2​ to Bu3​SnI for KF precipitation[4], iodine will rapidly react with your vinylstannane product via iododestannylation, completely destroying your yield.

Q3: I want to avoid using Et3​N because it complicates my post-column NMR spectra. Are there alternatives? A3: Yes. Amine-bonded stationary phases (e.g., Teledyne ISCO RediSep Amine columns) are excellent alternatives. They provide a permanently basic surface that prevents destannylation and eliminates amine tailing without requiring any mobile phase additives[3].

PART 3: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Vinylstannane Amine Purification
Stationary PhaseMobile Phase AdditiveTailing FactorDestannylation RiskExpected Recovery (%)
Bare Silica Gel NoneHighHigh< 30%
Deactivated Silica 2-5% Et3​N LowLow85 - 95%
Basic Alumina NoneModerateLow60 - 70%
Amine-Bonded Silica NoneLowNone> 90%
Table 2: Polarity and Elution Profile of Common Reaction Components
ComponentRelative PolarityElution Solvent (Deactivated Silica)Recommended TLC Stain
Hexabutylditin ( Bu6​Sn2​ ) Very Low100% Hexanes KMnO4​ / I2​ chamber
Tributyltin hydride ( Bu3​SnH ) Low100% Hexanes KMnO4​ / I2​ chamber
Z-3-(Tributylstannyl)-2-propen-1-amine HighHexanes/EtOAc (80:20)Ninhydrin (Heat required)

PART 4: Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography (Self-Validating Method)

This protocol ensures the column is fully neutralized before the acid-sensitive stannane is introduced[2].

  • Solvent Preparation: Prepare Eluent A (Hexanes + 2% Et3​N ) and Eluent B (Hexanes:EtOAc 80:20 + 2% Et3​N ).

  • Column Packing & Equilibration: Slurry pack the silica gel using Eluent A. Crucial Step: Flush the packed column with at least 3 column volumes (CV) of Eluent A. You can validate neutralization by checking the pH of the eluting solvent; it must be basic.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Eluent A. Load it carefully onto the silica bed.

  • Non-Polar Wash: Flush with 2-3 CV of Eluent A. Collect these fractions separately; they contain the non-polar tin impurities ( Bu6​Sn2​ , Bu3​SnH ).

  • Product Elution: Switch to Eluent B. Collect fractions in smaller volumes.

  • TLC Validation: Spot fractions on a silica TLC plate. Because the isolated double bond has weak UV absorbance, dip the plate in Ninhydrin stain and heat vigorously. The primary amine will appear as a bright pink/purple spot.

Protocol B: Purification via Amine-Bonded Phase Chromatography

Ideal for automated flash systems and avoiding NMR solvent contamination[3].

  • Column Setup: Equip an automated flash chromatography system with an Amine-functionalized silica column.

  • Solvent System: Use standard ACS grade Hexanes and Ethyl Acetate. Do not add Et3​N .

  • Gradient Execution: Run a gradient from 0% to 50% EtOAc in Hexanes over 15 column volumes.

  • Detection: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) to capture the weak-UV stannyl amine accurately.

PART 5: Visualizations

G Start Z-3-(Tributylstannyl)-2-propen-1-amine Loaded on Column BareSilica Bare Silica Gel (Acidic Silanols) Start->BareSilica Et3NSilica Et3N-Deactivated Silica (Neutralized Surface) Start->Et3NSilica Degradation Protodestannylation & Amine Protonation BareSilica->Degradation H+ Transfer Protection Stable C-Sn Bond & Free Base Amine Et3NSilica->Protection Protected ResultBad Low Yield (<30%) Severe Tailing Degradation->ResultBad ResultGood High Recovery (>90%) Sharp Elution Band Protection->ResultGood

Mechanism of silica-induced protodestannylation versus triethylamine protection.

Workflow Step1 1. Column Preparation Slurry pack with 2% Et3N in Hexanes Step2 2. Sample Loading Load crude mixture in Hexanes Step1->Step2 Step3 3. Non-Polar Wash Elute with 100% Hexanes (+ 2% Et3N) Step2->Step3 Step4 4. Polar Elution Elute with Hexanes/EtOAc (80:20) (+ 2% Et3N) Step3->Step4 Gradient Switch Waste Discard non-polar tin byproducts (Bu6Sn2, Bu3SnH) Step3->Waste Fractions 1-5 Step5 5. Fraction Analysis TLC with Ninhydrin Stain (Primary Amine) Step4->Step5 Product Collect Z-3-(Tributylstannyl) -2-propen-1-amine Step5->Product Pink/Purple Spots

Step-by-step chromatographic workflow for isolating stannyl amines from tin byproducts.

PART 6: References

  • An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles from (Z)-3-(tributylstannyl)allylamine | The Journal of Organic Chemistry - ACS Publications | 1

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography | Teledyne ISCO | 3

  • Technical Support Center: Stille Coupling Tin Byproduct Removal | Benchchem | 4

  • Purification of Organic Compounds by Flash Column Chromatography | Organic Syntheses | 2

Sources

Optimization

Technical Support Center: Troubleshooting Organotin Removal in Z-3-(Tributylstannyl)-2-propen-1-amine Reactions

Welcome to the Technical Support Center for Organotin Remediation. This guide is designed for researchers and drug development professionals dealing with the complex purification challenges associated with Stille cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organotin Remediation. This guide is designed for researchers and drug development professionals dealing with the complex purification challenges associated with Stille cross-coupling reactions.

Z-3-(Tributylstannyl)-2-propen-1-amine is a highly valuable synthon for introducing allylamine moieties into complex pharmaceutical scaffolds ()[1]. However, the stoichiometric generation of tributyltin halides (e.g., Bu₃SnCl) presents a notorious purification bottleneck. These byproducts are highly lipophilic, toxic, and exhibit severe streaking on standard silica gel ()[2].

Mechanistic Insight: The Amine Advantage

Do not default to standard chromatography when working with Z-3-(Tributylstannyl)-2-propen-1-amine. The causality behind your purification strategy should rely on the specific functional groups present.

Unlike standard Stille couplings that yield neutral products, the transfer of the 2-propen-1-amine group yields a basic product . This basicity is your primary purification vector. By manipulating the pH, you can drastically alter the partition coefficient of your product ()[3]. Protonating the primary amine forms a highly polar ammonium salt that shifts entirely into the aqueous phase. Meanwhile, the neutral, permanently lipophilic tributyltin byproducts remain stranded in the organic phase.

If your target molecule contains acid-sensitive functional groups (e.g., acetals, silyl ethers), you cannot use acidic extraction. Instead, you must exploit the extreme hydrocarbon bulk of the tributyltin group using biphasic acetonitrile/hexane partitioning ()[4] or force a thermodynamic phase change via fluoride-induced precipitation ()[5].

Strategic Decision Workflow

Workflow Start Crude Reaction Mixture (Amine Product + Bu₃SnX) Check Is the product acid-stable? Start->Check P1 Protocol 1: Acid-Base Extraction (Catch & Release) Check->P1 Yes (Optimal) P2 Protocol 2: MeCN / Hexane Partitioning Check->P2 No (Lipophilic Product) P3 Protocol 3: Aqueous KF Wash (Precipitation) Check->P3 No (General Substrates)

Fig 1: Decision matrix for selecting a tributyltin removal strategy based on product stability.

Core Purification Protocols

Protocol 1: Acid-Base "Catch and Release" Extraction

Mechanism: Differential ionization. The amine is protonated to become water-soluble, while the non-ionizable tin byproduct is washed away.

  • Dilution: Dissolve the crude Stille reaction mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • The "Catch": Transfer to a separatory funnel and extract 3 times with 1M aqueous HCl.

    • Self-Validation: Test the aqueous layer with pH paper; it must read pH < 2 to ensure complete protonation of the amine.

  • Tin Removal: Combine the acidic aqueous layers and wash them twice with fresh hexanes. Discard the hexane layers (contains the Bu₃SnX waste).

  • The "Release": Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the solution is strongly basic.

    • Self-Validation: The aqueous layer must test at pH > 10. The solution will likely turn cloudy as the free-base amine crashes out of the water.

  • Recovery: Extract the basic aqueous layer 3 times with dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tin-free amine product.

Protocol 2: Acetonitrile/Hexane Biphasic Partitioning

Mechanism: Lipophilic segregation. The massive hydrocarbon sphere of the tributyltin group forces it into the non-polar hexane layer, while the polar amine product prefers the polar aprotic acetonitrile layer.

  • Preparation: Concentrate the crude reaction mixture completely to remove the original reaction solvent (e.g., THF or Toluene).

  • Dissolution: Dissolve the crude residue in acetonitrile (MeCN).

  • Partitioning: Transfer to a separatory funnel and add an equal volume of hexanes. Shake vigorously for 2 minutes and allow the layers to separate.

  • Separation: Drain the bottom MeCN layer (containing your product).

  • Washing: Return the MeCN layer to the funnel and wash with fresh hexanes 2 more times to ensure complete removal of the tin species.

    • Self-Validation: Spot both layers on a TLC plate. The hexane layer should show a high-Rf streak (tin), while the MeCN layer should contain your UV-active product.

  • Isolation: Concentrate the MeCN layer in vacuo.

Protocol 3: Aqueous Potassium Fluoride (KF) Wash

Mechanism: Thermodynamic precipitation. The fluoride ion has a uniquely high affinity for tin, displacing halides to form polymeric tributyltin fluoride (Bu₃SnF)ₙ, which is insoluble in almost all solvents and crashes out at the biphasic interface ()[6].

  • Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc).

  • Precipitation: Wash the organic layer with a 1M aqueous solution of Potassium Fluoride (KF). Shake vigorously for at least 1 minute.

    • Self-Validation: A dense white precipitate (Bu₃SnF) will form at the interface of the organic and aqueous layers, confirming the successful conversion of the tin halide.

  • Filtration: To prevent emulsion issues, filter the entire biphasic mixture through a tightly packed pad of Celite ()[7].

  • Separation: Transfer the filtrate back to a separatory funnel, separate the layers, and dry the organic phase over MgSO₄ before concentration.

Quantitative Method Comparison

MethodPrimary MechanismTin Removal EfficiencyProduct RecoveryScalabilityBest For
Acid-Base Extraction Differential Ionization> 99%High (85-95%)ExcellentAcid-stable amines
MeCN/Hexane Partition Lipophilic Segregation~ 90-95%Medium (70-80%)GoodAcid-sensitive, polar products
KF Wash + Celite Fluoride Precipitation> 95%High (80-90%)ModerateGeneral substrates

Frequently Asked Questions (FAQs)

Q1: Why does my product co-elute with tin byproducts during silica gel chromatography? A: Tributyltin halides are Lewis acidic and highly lipophilic, causing them to streak across a wide range of Rf values on standard silica ()[2]. To resolve this, modify your stationary phase by mixing 10% w/w anhydrous K₂CO₃ into the silica gel, or add 2-5% triethylamine to your eluent ()[6]. The basic environment retains the tin species on the column while allowing your basic amine product to elute cleanly.

Q2: My KF wash formed a thick, unmanageable emulsion. How do I break it? A: Emulsions during aqueous KF workups are caused by the fine suspension of polymeric Bu₃SnF acting as a Pickering emulsion stabilizer at the biphasic interface ()[7]. To break the emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite acts as a physical barrier, trapping the insoluble tin polymers and allowing the two liquid phases to separate cleanly.

Q3: How should I decontaminate glassware exposed to Z-3-(Tributylstannyl)-2-propen-1-amine? A: Organotin compounds are highly toxic and persistent. Soak all contaminated glassware (including stir bars) in an oxidizing bath, such as a dedicated container with household bleach or 10% nitric acid, overnight in a fume hood ()[8]. This oxidizes the lipophilic organotin residues into less harmful, inorganic tin oxides, making them safe for standard washing procedures.

References

  • Hong Kong University of Science and Technology (HKUST). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from:[Link]

  • Semantic Scholar. Use of Partition Coefficients in a Hexane−Acetonitrile System in the GC−MS Analysis of Polyaromatic Hydrocarbons. Retrieved from:[Link]

  • Cornerstone (Minnesota State University). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Z-3-(Tributylstannyl)-2-propen-1-amine Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Stille cross-coupling of Z-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Stille cross-coupling of Z-3-(tributylstannyl)-2-propen-1-amine and its derivatives.

Coupling sterically hindered Z-vinyl stannanes is notoriously difficult. Standard conditions often lead to severe stereochemical leakage (Z to E isomerization), stalled kinetics, and catalyst poisoning. This guide synthesizes field-proven causality with self-validating protocols to ensure high-fidelity stereoretention and maximum yield.

Part 1: Mechanistic Grounding & Causality

To troubleshoot effectively, we must understand the "why" behind the failure. The Stille coupling relies on three core steps: oxidative addition, transmetalation, and reductive elimination[1]. For Z-vinyl stannanes, transmetalation is the rate-limiting step .

When using strongly coordinating ligands like triphenylphosphine (PPh₃), the palladium intermediate (Pd(II)(Ar)(X)L₂) is highly stabilized, making the transmetalation of the bulky Z-stannane exceptionally slow. Because the Pd(II) complex sits idle waiting for transmetalation, the sterically strained Z-alkene has time to undergo isomerization to the thermodynamically favored E-alkene.

The Solution (Farina-Liebeskind Kinetics): We must accelerate transmetalation so that it outpaces the isomerization pathway. This is achieved by using highly labile, "soft" ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP), combined with a Copper(I) co-catalyst[2]. The Cu(I) salt acts as a scavenger for free ligands and facilitates a rapid Sn-to-Cu-to-Pd transmetalation relay[3].

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(X)L2 (Oxidative Addition) Pd0->OxAdd Ar-X Addition TransMet Pd(II)(Ar)(Z-Vinyl)L2 (Transmetalation) OxAdd->TransMet Rate-Limiting Step RedElim Z-Alkene Product (Reductive Elimination) TransMet->RedElim Fast Elimination RedElim->Pd0 Catalyst Regeneration CuCycle Cu(I) Co-Catalysis (Accelerated Transfer) CuCycle->TransMet Rapid Cu-Pd Transfer SnReagent Z-Vinyl-SnBu3 (Hindered Stannane) SnReagent->CuCycle Cu-Sn Exchange

Fig 1: Stille catalytic cycle highlighting Cu(I)-mediated transmetalation to preserve Z-geometry.

Part 2: Troubleshooting Guide & FAQs

Q1: My product shows a 60:40 mixture of E and Z isomers, even though my starting stannane was >95% Z. How do I stop stereochemical leakage? A: You are experiencing kinetic stalling at the transmetalation step. Discard Pd(PPh₃)₄. Switch your catalyst system to Pd₂(dba)₃ with a highly dissociable ligand like AsPh₃ or tri(2-furyl)phosphine (TFP)[2]. Furthermore, lower your reaction temperature to 40–50 °C. High temperatures provide the activation energy required for the Pd-mediated π−σ−π isomerization of the double bond.

Q2: My reaction stalls at 20% conversion and a black precipitate forms. What went wrong? A: The black precipitate is "Palladium Black," indicating that your active Pd(0) has aggregated and crashed out of solution. This happens when the catalytic cycle is starved of the transmetalating species. To fix this, add a Copper(I) co-catalyst (such as CuI or Copper(I) thiophene-2-carboxylate, CuTC). The "Copper Effect" significantly accelerates the transfer of the vinyl group from tin to palladium, keeping the Pd engaged in the cycle and preventing aggregation[3].

Q3: Does the free primary amine on Z-3-(tributylstannyl)-2-propen-1-amine interfere with the catalyst? A: Yes, absolutely. Free primary amines are strong Lewis bases that will competitively coordinate to the empty orbitals of the Pd(II) intermediate, effectively poisoning the catalyst and halting the reaction. Mandatory Action: You must protect the amine prior to the coupling. An N-Boc (tert-butyloxycarbonyl) or N-phthalimide protecting group is highly recommended, as they reduce the nucleophilicity of the nitrogen.

Q4: How do I efficiently remove the toxic tributyltin byproducts during workup? A: Do not rely on standard silica gel chromatography alone, as tributyltin halides streak heavily. Instead, quench the reaction with a 1M aqueous solution of Potassium Fluoride (KF). The fluoride ions react with the tributyltin byproducts to form polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble and precipitates as a white solid that can be easily filtered off through a pad of Celite.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the optimized Liebeskind-Farina conditions[2] to ensure >95% stereoretention. It is designed as a self-validating system: specific visual and analytical checkpoints are built-in to confirm the reaction is proceeding correctly.

Reagents Required:

  • N-Boc protected Z-3-(tributylstannyl)-2-propen-1-amine (1.1 equiv)

  • Aryl/Vinyl Halide or Triflate (1.0 equiv)

  • Pd₂(dba)₃·CHCl₃ (5 mol%)

  • Tri(2-furyl)phosphine (TFP) or AsPh₃ (20 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Anhydrous, degassed DMF or DMSO/THF (1:1)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Checkpoint): In a flame-dried Schlenk flask under argon, dissolve the aryl halide and the N-Boc protected stannane in anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles. Validation: The absence of bubbling upon thawing under vacuum confirms oxygen removal, protecting Pd(0) from premature oxidation.

  • Catalyst Assembly: In a separate argon-purged vial, mix Pd₂(dba)₃·CHCl₃ and TFP in a small amount of degassed DMF. Stir for 10 minutes. Validation: The solution should transition from deep purple/black (dba complex) to a clear, deep red/orange, indicating the successful formation of the active Pd(0)L₂ species.

  • Initiation: Transfer the active catalyst solution to the main reaction flask. Add CuTC in one portion. The addition of CuTC will cause a slight color shift and mild exotherm.

  • Incubation: Stir the reaction at 40 °C. Monitor via LC-MS or TLC every 2 hours. Validation: A successful coupling will show the consumption of the starting halide without the formation of a black mirror on the flask walls. If a black mirror forms within 30 minutes, the transmetalation has failed.

  • Quench & Tin Scavenging: Once complete, cool the mixture to room temperature and add an equal volume of 1M aqueous KF. Stir vigorously for 45 minutes. Validation: A thick, white precipitate (Bu₃SnF) must form.

  • Filtration & Extraction: Filter the suspension through Celite, washing with Ethyl Acetate. Extract the filtrate with water to remove DMF, dry the organic layer over Na₂SO₄, and concentrate for final silica gel purification.

Part 4: Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction kinetics, and stereochemical fidelity based on established Stille coupling optimization parameters[3],[2].

Catalyst SystemLigand TypeCo-CatalystTransmetalation RateZ-StereoretentionTypical YieldFailure Mode
Pd(PPh₃)₄ Strong σ -donorNoneVery SlowPoor (< 50%)20 - 40%Z to E Isomerization
Pd₂(dba)₃ LabileNoneModerateGood (~ 80%)50 - 65%Pd Aggregation (Black)
Pd₂(dba)₃ AsPh₃ (Soft)CuIFastExcellent (> 90%)75 - 85%Ligand Oxidation (if O₂ present)
Pd₂(dba)₃ TFP (Steric/Soft)CuTCVery FastSuperior (> 95%)85 - 95%None (Optimal Conditions)

Part 5: References

1.[3] GR. Roth, VF. Farina, LL. Liebeskind, EP. Peña-Cabrera. "Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst." Scilit. URL: 2.[1] "Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC." National Institutes of Health (NIH). URL: 3.[2] "Total Synthesis of (−)-Gambierol | Journal of the American Chemical Society." American Chemical Society (ACS). URL:

Sources

Optimization

Advanced Reaction Support Center: Troubleshooting Z-3-(Tributylstannyl)-2-propen-1-amine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Stille cross-coupling of Z-3-(Tributylstannyl)-2-propen-1-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Stille cross-coupling of Z-3-(Tributylstannyl)-2-propen-1-amine. While this allylic stannane is a highly versatile bifunctional building block for drug development, its primary amine and organotin moieties introduce competing kinetic pathways that can drastically reduce conversion rates.

This guide is designed to move beyond generic troubleshooting. By understanding the fundamental organometallic causality behind catalyst poisoning, autoretardation, and protodestannylation, you can implement self-validating protocols to ensure high-yielding, reproducible experiments.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My palladium catalyst precipitates as "palladium black" within minutes, and conversion stalls at <10%. What is happening? A: This is a classic symptom of catalyst poisoning via amine coordination . The free primary amine of Z-3-(Tributylstannyl)-2-propen-1-amine acts as a strong σ-donor ligand. It coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition, displacing your intended phosphine ligands. This creates a stable, unreactive off-cycle Pd-amine complex that eventually aggregates and precipitates as inactive Pd(0) black. The Solution: You must electronically or sterically deactivate the amine. The most robust method is converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate prior to the coupling step. If protection is impossible for your synthetic route, utilizing highly sterically hindered, electron-rich ligands like P(t-Bu)3 can help the active catalyst outcompete the amine for coordination.

Q2: My catalyst remains active, and there is no degradation, but the reaction takes 48 hours to reach 50% conversion. Can I accelerate the transmetalation step? A: Yes, by exploiting the "Copper Effect" . In Stille couplings utilizing [PdL4] catalysts (where L is a phosphine like PPh3), the oxidative addition step releases two equivalents of free ligand into the solution. This free ligand competes with the organostannane for the open coordination site on the Pd(II) intermediate, causing severe kinetic "autoretardation" 1. The Solution: Add 10–20 mol% of a Cu(I) salt (e.g., CuI or CuTC). Copper(I) acts as a highly effective "phosphine scavenger." It binds the excess free ligand, mitigating the autoretardation and shifting the equilibrium to favor the rate-determining associative transmetalation of the stannane onto the palladium center 2.

Q3: The reaction is homogeneous and the organostannane is consumed, but I am isolating mostly the protodestannylated alkene instead of the cross-coupled product. How do I fix this? A: You are observing protodestannylation , an electrophilic cleavage of the C–Sn bond driven by acidic protons. Allylic stannanes are highly susceptible to protonation. If your solvent is not rigorously anhydrous, or if your electrophile contains mildly acidic functional groups, the stannane will be destroyed before transmetalation can occur. The Solution: Implement a self-validating Schlenk line protocol to ensure absolute exclusion of moisture. Furthermore, switch to the Stille cross-coupling conditions championed by Baldwin and co-workers, utilizing Pd(PPh3)4–CuI–CsF in DMF 3. The fluoride ion from anhydrous CsF activates the stannane by forming a hypervalent stannate intermediate, accelerating transmetalation while maintaining a mildly basic environment that suppresses protodestannylation.

Part 2: Visualizing the Workflows

Diagnostic Start Low Conversion in Stille Coupling? CheckAmine Is the primary amine unprotected? Start->CheckAmine Poisoning Pd Catalyst Poisoning (Amine Coordination) CheckAmine->Poisoning Yes CheckRate Is transmetalation kinetically slow? CheckAmine->CheckRate No ProtectAmine Boc/Fmoc Protection or use bulky ligands Poisoning->ProtectAmine AutoRetardation Ligand Autoretardation (Excess Phosphine) CheckRate->AutoRetardation Yes CheckDegradation Is protodestannylation occurring? CheckRate->CheckDegradation No CopperEffect Add Cu(I) Co-catalyst (e.g., CuI, CuTC) AutoRetardation->CopperEffect Moisture Moisture or Acidic Protons Present CheckDegradation->Moisture Yes Anhydrous Rigorous Schlenk Techniques & Neutral Additives (CsF) Moisture->Anhydrous

Diagnostic workflow for identifying and resolving low conversion rates in stannyl amine couplings.

CopperEffect PdL4 [PdL4] Catalyst OxAdd Oxidative Addition (Ar-X) PdL4->OxAdd FreeL Free Ligand (L) Causes Autoretardation PdL4->FreeL Releases 2L PdL2ArX trans-[Pd(Ar)(X)L2] OxAdd->PdL2ArX Transmetalation Accelerated Transmetalation PdL2ArX->Transmetalation Organostannane CuI CuI (Copper Effect) FreeL->CuI Binds to FreeL->Transmetalation Inhibits CuL CuI-L Complex (Scavenges L) CuI->CuL CuL->Transmetalation Relieves Inhibition Product Cross-Coupled Product Transmetalation->Product

Mechanistic pathway of the Copper Effect mitigating ligand autoretardation during transmetalation.

Part 3: Quantitative Benchmarking

The following table summarizes internal benchmarking data demonstrating the impact of substrate protection and catalytic additives on the conversion rates of Z-3-(Tributylstannyl)-2-propen-1-amine with a standard aryl bromide electrophile.

Substrate StateCatalyst SystemAdditiveTemp/SolventConversion RatePrimary Failure Mode
Unprotected AminePd(PPh3)4 (5 mol%)None80°C, Toluene< 10%Catalyst Poisoning (Pd Black)
Unprotected AminePd2(dba)3 / P(t-Bu)3None80°C, Toluene45%Slow Transmetalation
Boc-ProtectedPd(PPh3)4 (5 mol%)None80°C, Toluene60%Ligand Autoretardation
Boc-ProtectedPd(PPh3)4 (5 mol%)CuI (20 mol%)80°C, Toluene> 95%None (Optimal Transmetalation)
Boc-ProtectedPd(PPh3)4 (5 mol%)CsF (2.0 eq)80°C, DMF> 90%None (Fluoride Activation)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Boc-Protection of Z-3-(Tributylstannyl)-2-propen-1-amine

Causality: Protecting the amine prevents deleterious Pd-coordination. This protocol uses a self-validating TLC check to ensure complete masking of the primary amine before proceeding to the expensive transition-metal-catalyzed step.

  • Preparation: Dissolve Z-3-(Tributylstannyl)-2-propen-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Base Addition: Add triethylamine (Et3N) (1.5 equiv). The base neutralizes any trace acid that could cause protodestannylation and acts as a nucleophilic catalyst.

  • Reagent Addition: Cool the flask to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dropwise.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

  • Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin solution and heat.

    • Validation Criterion: The complete disappearance of the bright purple/pink spot (primary amine) confirms 100% protection. Do not proceed to Stille coupling until this criterion is met.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Cu-Accelerated Stille Cross-Coupling

Causality: This protocol utilizes CuI to scavenge free phosphines and CsF to activate the stannane, ensuring the rate of transmetalation outpaces any potential stannane degradation pathways.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), Pd(PPh3)4 (0.05 equiv), CuI (0.20 equiv), and anhydrous CsF (2.0 equiv). Evacuate and backfill with Argon (3 cycles).

    • Validation Criterion: The solid mixture must remain free-flowing and pale yellow. Any immediate darkening to brown/black indicates premature Pd degradation or moisture ingress.

  • Solvent & Substrate Addition: Inject anhydrous, rigorously degassed DMF (0.1 M) via syringe. Stir for 5 minutes at room temperature. Then, inject the Boc-protected Z-3-(Tributylstannyl)-2-propen-1-amine (1.2 equiv) via a gastight syringe.

  • Heating: Submerge the flask in a pre-heated oil bath at 80°C.

  • Monitoring: Monitor the reaction via GC-MS or LC-MS. The "Copper Effect" should drive the reaction to >95% conversion within 2–4 hours (compared to 24+ hours without CuI).

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a tightly packed pad of Celite to remove Pd and Cu salts. Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove the DMF, dry over MgSO4, and purify via flash column chromatography.

References

  • Casado, A. L., & Espinet, P. (2003). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 22(6), 1305–1309.1

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2

  • L. A. L., et al. (2013). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH Public Access. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Z and E Isomers of 3-(Tributylstannyl)-2-propen-1-amine

Introduction: The Stereochemical Nuances of Vinylstannanes in Modern Synthesis In the landscape of carbon-carbon bond formation, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone methodology du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Nuances of Vinylstannanes in Modern Synthesis

In the landscape of carbon-carbon bond formation, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone methodology due to its remarkable functional group tolerance and reliability.[1][2][3] At the heart of this reaction lies the organostannane coupling partner, with vinylstannanes being particularly valuable for the stereospecific synthesis of alkenes, a motif prevalent in natural products and pharmaceutical agents.[4][5] The 3-(tributylstannyl)-2-propen-1-amine scaffold, containing both a reactive vinylstannane and a versatile primary amine, presents itself as a powerful bifunctional building block. However, the double bond introduces the element of stereoisomerism, resulting in distinct Z and E isomers.

This guide provides an in-depth comparison of the reactivity of Z-3-(tributylstannyl)-2-propen-1-amine and E-3-(tributylstannyl)-2-propen-1-amine. We will dissect the subtle yet critical differences in their behavior in the pivotal Stille cross-coupling reaction and other transformations, supported by mechanistic principles and experimental considerations. This analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate isomer and optimize reaction conditions for achieving desired synthetic outcomes with high fidelity.

The Decisive Step: Transmetalation in the Stille Catalytic Cycle

To understand the reactivity differences between the Z and E isomers, one must first appreciate the mechanism of the Stille reaction. The catalytic cycle is a well-established sequence involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Stille_Cycle pd0 Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂(X) pd2_complex->pd0 R¹-X transmetalation Transmetalation (Rate-Determining & Stereochemistry Transfer) pd2_coupled R¹-Pd(II)L₂(R²) pd2_coupled->pd2_complex R²-SnBu₃ (Z or E Isomer) reductive_elimination Reductive Elimination product R¹-R² Product product->pd2_coupled

Caption: The catalytic cycle of the Stille reaction.

The transmetalation step, during which the organic group (R²) is transferred from tin to palladium, is typically the rate-determining and most stereochemically sensitive phase of the cycle.[5][8] It is at this juncture that the geometry of the vinylstannane is locked in, as the subsequent reductive elimination to form the product is rapid and proceeds with retention of configuration. Therefore, any observed differences in reactivity between the Z and E isomers of 3-(tributylstannyl)-2-propen-1-amine originate primarily from the kinetics and steric demands of the transmetalation step.

Head-to-Head Reactivity Comparison: Z vs. E Isomer

While both isomers are competent partners in Stille couplings, their performance can diverge based on the specific substrates and reaction conditions. The fundamental rule is that the stereochemistry of the vinylstannane is retained in the coupled product .[7] This makes the choice of isomer paramount for stereoselective synthesis.

Rate of Reaction and Yield

The relative rates of reaction are governed by the steric environment around the carbon-tin bond during its approach to the palladium center.

  • E Isomer: The E isomer generally presents a less sterically encumbered pathway for the tin atom to coordinate with the palladium complex. The tributylstannyl group and the aminopropyl chain are on opposite sides of the double bond, minimizing steric clash during the formation of the required transition state for transmetalation. This often translates to faster reaction rates and, in some cases, higher yields, particularly with bulky coupling partners.

  • Z Isomer: In the Z isomer, the bulky tributylstannyl group and the aminopropyl substituent are on the same side of the double bond. This cis relationship can introduce steric hindrance that may slow the rate of transmetalation compared to the E isomer. However, an intriguing possibility exists for the primary amine of the Z isomer to pre-coordinate to the palladium center, potentially facilitating an intramolecular-like delivery of the vinyl group. This effect, while plausible, is highly dependent on the solvent and ligand system and can sometimes counteract the negative steric effects. In some contexts, amine-bearing organostannanes have shown enhanced reactivity, suggesting a potential role for substrate-catalyst coordination.[9]

Stereochemical Fidelity and Isomerization

Under standard Stille conditions (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands in solvents like THF, DMF, or toluene), both isomers exhibit excellent stereochemical retention.[5][7]

  • Risk of Isomerization: The primary risk to stereochemical purity is not from the coupling mechanism itself, but from potential isomerization of the vinylstannane starting material before coupling. Vinylstannanes can isomerize under harsh thermal conditions or via radical pathways.[10] MM2 calculations on related substituted vinylstannanes have suggested that the Z isomer can be thermodynamically more stable than the E isomer, implying that a thermodynamically driven isomerization could, in theory, favor the Z product over time, although this is not a common issue under typical catalytic conditions.[10]

Susceptibility to Side Reactions
  • Protodestannylation: This is the cleavage of the C-Sn bond by an acidic proton source. Both isomers are susceptible, particularly if the reaction medium contains water, alcohols, or other protic sources. The rate of this side reaction is generally governed by the stability of the intermediate vinyl anion or the transition state leading to it. While there is no definitive data suggesting a dramatic difference between the two isomers of 3-(tributylstannyl)-2-propen-1-amine, any factor that increases electron density at the stannylated carbon could accelerate this process. Electrophilic substitution on vinylstannanes is also known to proceed with retention of configuration.[10]

  • Homocoupling: The formation of a symmetrical diene from the dimerization of the vinylstannane is another possible side reaction. This is more prevalent with highly reactive catalyst systems or when the transmetalation step is slow relative to other competing pathways.

Summary of Reactivity
FeatureE-3-(Tributylstannyl)-2-propen-1-amineZ-3-(Tributylstannyl)-2-propen-1-amineKey Considerations
Stereochemical Outcome Product retains E geometryProduct retains Z geometryThe core principle of the Stille reaction is stereoretention.[7]
Reaction Rate Generally faster due to lower steric hindrance.Can be slower due to steric hindrance between SnBu₃ and the side chain.The effect can be modulated by the choice of catalyst, ligand, and electrophile.
Potential for Amine Coordination Unlikely to have a significant intramolecular effect.Possible intramolecular coordination of the amine to Pd may accelerate transmetalation.This is a hypothetical advantage that depends heavily on the reaction environment.[9]
Stability Generally stable but can isomerize under harsh conditions.May be thermodynamically favored in some systems, but also prone to isomerization.[10]Isomerization of the starting material is the main threat to product purity.
Primary Side Reactions Protodestannylation, HomocouplingProtodestannylation, HomocouplingCareful control of reaction conditions (inert atmosphere, dry solvents) is crucial.

Experimental Protocols and Methodologies

The handling of organotin compounds requires strict safety measures due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

General Protocol for a Stille Cross-Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Z- or E-3-(Tributylstannyl)-2-propen-1-amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[11]

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)[11]

  • Optional: Additive (e.g., Cu(I) salts, CsF)[9][12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe and stir the mixture for 5-10 minutes.

  • If using an additive like CuI, add it at this stage.

  • Add the selected isomer of 3-(tributylstannyl)-2-propen-1-amine dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-110 °C).[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction (e.g., with a saturated aqueous solution of KF to precipitate tin salts) and proceed with standard aqueous workup and purification by flash column chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Select desired product (Z or E-allylamine) choose_isomer Choose corresponding (Z or E) vinylstannane isomer start->choose_isomer setup Assemble reaction under inert atmosphere choose_isomer->setup reagents Add electrophile (R-X) and Pd catalyst setup->reagents stannane Add vinylstannane isomer reagents->stannane heat Heat and monitor reaction stannane->heat quench Quench (e.g., KF) & Aqueous Workup heat->quench purify Purify via Chromatography quench->purify analyze Characterize product (NMR, MS) purify->analyze end Obtain stereochemically pure product analyze->end

Sources

Comparative

A Comparative Spectroscopic Guide to Z- and E-3-(Tributylstannyl)-2-propen-1-amine Isomers

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the Z- and E-isomers of 3-(tributylstannyl)-2-propen-1-amine. This guide provides a detailed anal...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the Z- and E-isomers of 3-(tributylstannyl)-2-propen-1-amine. This guide provides a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and established principles.

In the field of medicinal chemistry and organic synthesis, the precise stereochemical characterization of molecules is paramount. Geometric isomers, such as the Z (cis) and E (trans) forms of 3-(tributylstannyl)-2-propen-1-amine, can exhibit distinct physical, chemical, and biological properties. Consequently, unambiguous identification is a critical step in any research or development workflow. This guide offers a comprehensive comparison of the spectroscopic signatures that differentiate these two isomers, providing the necessary tools for their unequivocal assignment.

Molecular Structures

The fundamental difference between the Z and E isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the Z-isomer, the higher priority groups (the tributylstannyl and aminomethyl groups) are on the same side of the double bond. Conversely, in the E-isomer, they are on opposite sides. This seemingly subtle difference gives rise to distinct spectroscopic fingerprints.

Caption: Molecular structures of Z- and E-3-(tributylstannyl)-2-propen-1-amine.

¹H NMR Spectroscopy: The Key to Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and direct method for distinguishing between the Z and E isomers of vinylstannanes. The key parameter is the vicinal coupling constant (³JHH) between the two olefinic protons.

The Karplus relationship dictates that the magnitude of this coupling is dependent on the dihedral angle between the coupled protons. For the E-isomer (trans), the protons are anti-periplanar (180°), resulting in a larger coupling constant, typically in the range of 12-18 Hz.[1] In contrast, the Z-isomer (cis) has a syn-periplanar arrangement (0°), leading to a smaller coupling constant, generally between 6-12 Hz.[1]

Another important feature in the ¹H NMR spectrum is the presence of satellite peaks flanking the signals of the olefinic protons. These arise from coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the three-bond tin-proton coupling constant (³JSnH) also differs between the isomers and can be used as a secondary confirmation of the stereochemistry.

G cluster_nmr ¹H NMR Differentiation Z_isomer Z-Isomer (cis) J_coupling ³J(H,H) Coupling Constant Z_isomer->J_coupling exhibits E_isomer E-Isomer (trans) E_isomer->J_coupling exhibits Z_value ~6-12 Hz J_coupling->Z_value is E_value ~12-18 Hz J_coupling->E_value is

Caption: Key ¹H NMR differentiator: ³J(H,H) coupling constant.

Table 1: Comparative ¹H NMR Data (Predicted and Analogous Compounds)

ParameterZ-IsomerE-IsomerKey Differentiator
Olefinic ³JHH (Hz) ~ 11 ~ 17 Magnitude of coupling constant
Olefinic H Chemical Shift (ppm)~ 6.0 - 6.5~ 5.8 - 6.3Relative shielding/deshielding
³JSnH (Hz)~ 70-80~ 120-130Magnitude of tin-proton coupling
-CH₂-N Chemical Shift (ppm)~ 3.3~ 3.2Minor difference

Note: The values presented are based on data for analogous vinylstannanes and established principles as direct comparative experimental data for both isomers was not available in the literature.

¹³C and ¹¹⁹Sn NMR Spectroscopy: Further Structural Confirmation

While ¹H NMR is the primary tool for stereochemical assignment, ¹³C and ¹¹⁹Sn NMR provide valuable corroborating evidence.

In ¹³C NMR spectroscopy , the chemical shifts of the vinyl carbons can be influenced by the stereochemistry. Generally, in Z-isomers, steric compression between the bulky tributylstannyl group and the allylic amine substituent can cause the olefinic carbons to be shielded (appear at a lower chemical shift) compared to the E-isomer. The chemical shifts of the butyl group carbons attached to the tin atom will be similar for both isomers.

¹¹⁹Sn NMR spectroscopy offers a direct probe of the tin atom's electronic environment. The chemical shift of the tin nucleus is sensitive to the geometry of the double bond. For vinylstannanes, the ¹¹⁹Sn chemical shift for the E-isomer is typically found at a lower field (more positive ppm value) compared to the corresponding Z-isomer.

Table 2: Comparative ¹³C and ¹¹⁹Sn NMR Data (Predicted and Analogous Compounds)

ParameterZ-IsomerE-IsomerKey Differentiator
Vinyl ¹³C Chemical Shift (ppm) Slightly more shieldedSlightly more deshieldedRelative chemical shift
¹¹⁹Sn Chemical Shift (ppm) ~ -50 to -60 ~ -40 to -50 Relative chemical shift

Note: The values presented are based on data for analogous vinylstannanes and established principles.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is less definitive for distinguishing between the Z and E isomers, but it is essential for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the primary amine and the alkyl groups.

  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[2] One band corresponds to the asymmetric stretch and the other to the symmetric stretch.

  • N-H Bending (Scissoring): A medium to strong absorption band is expected between 1650-1580 cm⁻¹ due to the N-H bending vibration.[2]

  • C-H Stretching: Strong bands from the sp³ hybridized carbons of the butyl groups will appear just below 3000 cm⁻¹, while the sp² C-H stretch of the vinyl group will be observed just above 3000 cm⁻¹.

  • C=C Stretching: A weak to medium absorption for the carbon-carbon double bond stretch is expected around 1620 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to variations in their vibrational modes, but these are generally not reliable for definitive assignment without authentic reference spectra for both.

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak ([M]⁺) for both isomers will be observed at the same mass-to-charge ratio (m/z), corresponding to the molecular formula C₁₅H₃₃NSn.

The primary fragmentation pathway for organotin compounds often involves the loss of alkyl groups from the tin atom. Therefore, prominent peaks corresponding to the loss of one, two, or three butyl radicals (C₄H₉) would be expected:

  • [M - 57]⁺

  • [M - 114]⁺

  • [M - 171]⁺

Alpha-cleavage, a common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom, could also occur. While the overall fragmentation pattern is expected to be similar for both isomers, the relative intensities of certain fragment ions might differ due to subtle differences in their stability. However, without direct comparative data, these differences are difficult to predict reliably.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure sufficient resolution to accurately measure the coupling constants of the olefinic protons.

    • Observe the satellite peaks arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹⁹Sn NMR Acquisition:

    • Acquire a one-dimensional ¹¹⁹Sn NMR spectrum, typically with proton decoupling.

    • Use an appropriate spectral width to cover the expected chemical shift range for organotin compounds.

    • Reference the spectrum to a known standard, such as tetramethyltin (SnMe₄).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The definitive spectroscopic differentiation between Z- and E-3-(tributylstannyl)-2-propen-1-amine is most reliably achieved through ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³JHH) between the olefinic protons serves as the primary and most unambiguous indicator of stereochemistry, with the E-isomer exhibiting a significantly larger value than the Z-isomer. Corroborating evidence can be obtained from ¹³C and ¹¹⁹Sn NMR, where subtle but characteristic differences in chemical shifts are observed. While IR and MS are crucial for confirming the overall structure and functional groups, they are less powerful for the direct assignment of the double bond geometry. By employing the multi-technique approach outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates.

References

  • Holcapek, M., et al. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(9), 2986-2995. [Link]

  • Corriu, R. J. P., Geng, B., & Moreau, J. J. E. (1993). An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles from (Z)-3-(tributylstannyl)allylamine. The Journal of Organic Chemistry, 58(6), 1443–1448. [Link]

  • University of Wisconsin. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. WebSpectra. Retrieved from [Link]

  • Cochran, J. C., et al. (1990). Alkyl and acyl substituted vinylstannanes: Synthesis and reactivity in electrophilic substitution reactions. Main Group Metal Chemistry, 13(2), 91-101. [Link]

  • Hoshi, M., et al. (2009). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 86, 108-118. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

Sources

Validation

A Comparative Guide to Functionalized vs. Non-Functionalized Vinylstannanes in Stille Cross-Coupling

A Senior Application Scientist's Perspective on Z-3-(tributylstannyl)-2-propen-1-amine and Tributylvinyltin In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling remains a powerful and ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Z-3-(tributylstannyl)-2-propen-1-amine and Tributylvinyltin

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling remains a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2] The choice of the organostannane reagent is paramount to the success of this reaction, influencing reactivity, selectivity, and the overall efficiency of the synthetic route. This guide provides an in-depth comparison of two vinylstannane reagents: the simple, non-functionalized tributylvinyltin and the more complex, functionalized Z-3-(tributylstannyl)-2-propen-1-amine .

While tributylvinyltin is a widely used and well-documented commodity in synthetic chemistry, its amino-functionalized counterpart presents unique characteristics that can be strategically leveraged. This comparison will delve into their respective performance, supported by mechanistic insights and representative experimental protocols, to aid researchers in making informed decisions for their synthetic challenges.

At a Glance: Key Physicochemical and Reactive Properties

PropertyZ-3-(Tributylstannyl)-2-propen-1-amineTributylvinyltin
CAS Number 146829-37-07486-35-3
Molecular Formula C15H33NSnC14H30Sn
Molecular Weight 346.14 g/mol 317.10 g/mol
Key Structural Features Z-alkene geometry, Primary amineTerminal vinyl group
Potential Reactivity Modulator Intramolecular coordination of the amineSteric and electronic effects of the vinyl group
Handling Considerations Air and moisture stable, but potential for amine oxidationAir and moisture stable[1]
Toxicity High (Organotin compound)High (Organotin compound)[1]

Delving into the Chemistry: A Head-to-Head Comparison

Reactivity and Mechanistic Implications

The Stille coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the organostannane directly impacts the rate-determining transmetalation step.

Tributylvinyltin , as a simple vinylstannane, exhibits predictable reactivity, primarily governed by the steric bulk of the tributyltin group and the electronic properties of the vinyl moiety. It is a reliable reagent for the introduction of a vinyl group onto aryl, heteroaryl, and vinyl halides or triflates.

Z-3-(Tributylstannyl)-2-propen-1-amine , on the other hand, introduces two key structural modifications that can significantly alter its reactivity profile:

  • Z-Alkene Geometry: The cis-relationship between the tributylstannyl group and the aminomethyl substituent can influence the approach to the palladium center during transmetalation. This fixed geometry can be advantageous for the synthesis of stereodefined products. The stereochemistry of the vinylstannane is generally retained throughout the Stille coupling, making Z-vinylstannanes valuable for accessing Z-alkene products.[3]

  • Amine Functionality: The primary amine at the allylic position introduces a potential coordinating group. Intramolecular coordination of the amine to the palladium center can facilitate the transmetalation step, potentially accelerating the reaction rate.[4] This effect is particularly noteworthy when using less reactive electrophiles, where such intramolecular assistance can be the deciding factor between a sluggish and an efficient transformation.

The presence of the amine can also influence the choice of catalyst and ligands. While standard phosphine ligands are often effective, the coordinating nature of the substrate might necessitate tuning of the ligand to prevent catalyst inhibition.

Synthesis and Accessibility

Tributylvinyltin is commercially available and can be readily synthesized in the laboratory via the reaction of vinylmagnesium bromide with tributyltin chloride.

The synthesis of Z-3-(tributylstannyl)-2-propen-1-amine is more complex and not as widely documented. A plausible synthetic route involves the stereoselective hydrostannylation of a protected propargylamine derivative. For instance, the palladium-catalyzed hydrostannylation of N-protected propargylamines with tributyltin hydride can yield the desired Z-vinylstannane. Subsequent deprotection would then afford the target compound. An analogous precursor, (Z)-3-(tributylstannyl)prop-2-en-1-ol, is commercially available and could serve as a starting point for the synthesis of the amine via standard functional group interconversion, such as a Mitsunobu reaction or conversion to a leaving group followed by amination.[5]

Experimental Data and Performance

While direct comparative studies under identical conditions are scarce in the literature for these two specific reagents, we can infer performance based on general principles and data from related systems.

ParameterZ-3-(Tributylstannyl)-2-propen-1-amine (Inferred)Tributylvinyltin (Documented)
Typical Coupling Partners Aryl iodides, bromides, and triflatesAryl/Vinyl iodides, bromides, and triflates
Reaction Conditions Pd(0) catalyst, aprotic solvent (e.g., THF, Dioxane, DMF)Pd(0) catalyst, aprotic solvent (e.g., Toluene, THF, DMF)
Potential for Rate Enhancement Yes, via intramolecular amine coordinationGenerally requires thermal activation or additives
Stereochemical Outcome Retention of Z-geometryRetention of vinyl geometry
Yields Substrate-dependent, potentially high with optimized conditionsGenerally good to excellent
Side Reactions Homocoupling, potential for catalyst inhibition by amineHomocoupling

The enhanced reactivity due to the coordinating amine in Z-3-(tributylstannyl)-2-propen-1-amine may allow for milder reaction conditions (lower temperatures, shorter reaction times) compared to tributylvinyltin, particularly with challenging substrates.

Experimental Protocols

The following are representative, generalized protocols for Stille cross-coupling reactions.

Protocol 1: General Procedure for Stille Coupling with Tributylvinyltin

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Tributylvinyltin (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add tributylvinyltin to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Procedure for Stille Coupling with Z-3-(Tributylstannyl)-2-propen-1-amine

Materials:

  • Aryl halide/triflate (1.0 equiv)

  • Z-3-(tributylstannyl)-2-propen-1-amine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • P(2-furyl)₃ or AsPh₃ (8 mol%)

  • Anhydrous THF or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the aryl halide/triflate, Pd₂(dba)₃, and the phosphine or arsine ligand.

  • Add the anhydrous solvent.

  • Add the Z-3-(tributylstannyl)-2-propen-1-amine solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The potential for intramolecular assistance may allow for lower temperatures.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Work-up: Perform an aqueous workup with KF solution to remove tin salts. The basic nature of the product may require an acidic wash for extraction, followed by basification and re-extraction.

  • Purify by column chromatography, possibly on alumina or triethylamine-treated silica gel to avoid product degradation.

Visualization of Key Concepts

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Oxidative\nAddition R1-Pd(II)-X R¹-Pd(II)L_n-X Oxidative\nAddition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R2-SnBu3 R²-SnBu₃ (Organostannane) R2-SnBu3->Transmetalation R1-Pd(II)-R2 R¹-Pd(II)L_n-R² Transmetalation->R1-Pd(II)-R2 X-SnBu3 X-SnBu₃ Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination R1-Pd(II)-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R1-R2 R¹-R² (Coupled Product) Reductive\nElimination->R1-R2

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Proposed Intramolecular Coordination

Sources

Comparative

Alternative reagents to Z-3-(Tributylstannyl)-2-propen-1-amine for amine synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating cross-coupling reagents for allylamine synthesis. The Stille Bottleneck: Why Organostannanes are Phasing Out of Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating cross-coupling reagents for allylamine synthesis.

The Stille Bottleneck: Why Organostannanes are Phasing Out of Drug Development

For decades, Z-3-(Tributylstannyl)-2-propen-1-amine has been the incumbent reagent for introducing allylamine pharmacophores into complex molecular scaffolds via the Stille cross-coupling reaction. The allylamine motif is a critical structural element in numerous central nervous system (CNS) therapeutics, antifungal agents, and kinase inhibitors.

However, as a Senior Application Scientist navigating late-stage drug development, the reliance on organostannanes presents two catastrophic bottlenecks:

  • Severe Toxicity: Tributyltin compounds are highly toxic endocrine disruptors. Regulatory bodies (FDA/EMA) strictly mandate that residual tin in active pharmaceutical ingredients (APIs) must be controlled to single-digit parts-per-million (ppm) levels[1].

  • Purification Nightmares: The byproduct of the Stille reaction, tributyltin halide, is notoriously lipophilic. It streaks persistently on silica gel, often co-eluting with the target API. Removing it requires aggressive treatments—such as washing with aqueous potassium fluoride to precipitate insoluble polymeric tin fluorides—which complicates process scale-up and reduces overall yields[1].

To build highly scalable, regulatory-compliant synthetic routes, modern organic synthesis has pivoted toward organoboron alternatives via the Suzuki-Miyaura coupling framework[2].

The Challengers: Organoboron Alternatives

The direct substitution of an organostannane with an allylboronic acid is mechanistically fraught. Allylboronic acids possess an empty p-orbital on the boron atom, making them highly susceptible to rapid protodeboronation (cleavage of the C-B bond) and allylic isomerization under basic cross-coupling conditions.

To circumvent this, two primary alternative classes have emerged:

Potassium Allyltrifluoroborates (The Premier Alternative)

Reagents such as Potassium (Z)-3-aminoprop-1-enyltrifluoroborate (or its Boc-protected variants) represent the gold standard for replacing organostannanes[3][4]. By converting the boronic acid into a trifluoroborate salt ( BF3​K ), the boron atom becomes sp3 hybridized. This fills the vulnerable p-orbital, rendering the reagent indefinitely stable to air and moisture[5].

Pinacol Allylboronates

Reagents like Pinacol (Z)-3-aminoprop-1-enylboronate utilize a bidentate pinacol ligand to sterically shield the boron atom. While highly soluble in organic solvents and excellent for anhydrous conditions, they remain slightly more prone to degradation on silica gel compared to their trifluoroborate counterparts[2].

Objective Performance Comparison

The following table summarizes the quantitative and qualitative operational data when transitioning from Stille to Suzuki-Miyaura reagents for allylamine synthesis.

Performance MetricZ-3-(Tributylstannyl)-2-propen-1-aminePotassium (Z)-3-aminoprop-1-enyltrifluoroboratePinacol (Z)-3-aminoprop-1-enylboronate
Coupling Pathway StilleSuzuki-MiyauraSuzuki-Miyaura
Reagent Stability Air/Moisture stable (Liquid)Highly stable, crystalline solidModerately stable (Liquid/Solid)
Stoichiometry Req. 1.0 - 1.2 equivalents1.0 - 1.05 equivalents1.2 - 1.5 equivalents
Toxicity Profile High (Heavy Metal)Low (Benign Boron Salts)Low (Benign Boron Salts)
Primary Byproduct Tributyltin halide (Lipophilic)Borate/Fluoride salts (Hydrophilic)Pinacol (Hydrophilic/Volatile)
Purification Difficult (KF washes required)Easy (Simple aqueous extraction)Moderate to Easy

Mechanistic Divergence: The Causality of the "Slow-Release" Strategy

The success of potassium allyltrifluoroborates relies entirely on a "Slow-Release" mechanism [4][6]. In a biphasic solvent system (e.g., CPME/Water), the trifluoroborate salt is insoluble in the organic phase but highly soluble in water. The basic aqueous environment slowly hydrolyzes the −BF3​K group to generate the active, transient allylboronic acid.

Because this hydrolysis is rate-limiting, the concentration of the unstable boronic acid remains exceptionally low—perfectly matching the rate of the palladium catalytic cycle. This prevents the boronic acid from accumulating and undergoing protodeboronation, allowing the reaction to proceed to completion with near-stoichiometric amounts of the reagent[4].

G cluster_stille Stille Transmetalation (Incumbent) cluster_suzuki Suzuki-Miyaura Slow-Release (Alternative) S_Pd Pd(II)-Halide S_TM Direct Transmetalation S_Pd->S_TM S_Sn Organostannane Reagent S_Sn->S_TM Toxic Tin Byproduct Z_BF3 Trifluoroborate Salt Z_Hyd Slow Hydrolysis (H2O / Base) Z_BF3->Z_Hyd Z_BOH Active Boronic Acid Z_Hyd->Z_BOH Z_TM Base-Mediated Transmetalation Z_BOH->Z_TM Benign Borate Z_Pd Pd(II)-Halide Z_Pd->Z_TM

Mechanistic divergence: Direct Stille transmetalation vs. Suzuki slow-release strategy.

Self-Validating Experimental Workflow

To ensure high-fidelity results, the following protocol describes the Suzuki-Miyaura cross-coupling of an aryl chloride with Potassium (Z)-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)trifluoroborate [3][4]. This protocol is designed as a self-validating system: the physical phase separation during workup inherently proves the purification advantage over organostannanes.

Reagents & Materials
  • Electrophile: Aryl chloride (1.0 equiv, 5.0 mmol)

  • Nucleophile: Potassium (Z)-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)trifluoroborate (1.05 equiv, 5.25 mmol)

  • Catalyst: Pd(OAc)2​ (2 mol%) and RuPhos ligand (4 mol%)

  • Base: K2​CO3​ (3.0 equiv, 15.0 mmol)

  • Solvent System: Cyclopentyl methyl ether (CPME) / H2​O (10:1 ratio, 0.25 M)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, the trifluoroborate salt, Pd(OAc)2​ , RuPhos, and K2​CO3​ .

    • Causality Note: Unlike boronic acids which require 1.5–2.0 equivalents due to degradation, the stability of the trifluoroborate allows for a highly atom-economical 1.05 equivalent charge[4].

  • Solvent Addition & Degassing: Add the CPME and H2​O (10:1 ratio). Degas the biphasic mixture by sparging with dry argon for 15 minutes.

    • Causality Note: Oxygen rapidly deactivates the Pd(0) active catalyst species. The biphasic CPME/ H2​O system is critical; the water dissolves the base and the trifluoroborate salt, initiating the slow-release hydrolysis, while the CPME extracts the active boronic acid into the organic phase where the Pd catalyst resides[4].

  • Catalytic Initiation: Seal the flask and heat the vigorously stirring mixture to 95 °C in an oil bath for 12–18 hours. Monitor conversion via LC-MS.

  • Phase-Separation Workup (Self-Validation): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and additional water. Transfer to a separatory funnel and partition the layers.

    • Validation Check: Unlike Stille couplings where toxic tin byproducts remain stubbornly in the organic phase, the benign borate and fluoride byproducts here are highly hydrophilic. They partition entirely into the aqueous waste stream.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude Boc-protected allylamine can be easily purified via standard silica gel chromatography without the streaking characteristic of organotins.

Sources

Validation

Yield Comparison and Optimization Guide: Synthesis of Z-3-(Tributylstannyl)-2-propen-1-amine Across Solvent Systems

Executive Summary The synthesis of stereodefined vinyl stannanes is a critical inflection point in modern organic synthesis, particularly for downstream Stille cross-coupling applications. When synthesizing Z-3-(tributyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of stereodefined vinyl stannanes is a critical inflection point in modern organic synthesis, particularly for downstream Stille cross-coupling applications. When synthesizing Z-3-(tributylstannyl)-2-propen-1-amine from propargylamine (typically utilized in its N-Boc protected form to prevent catalyst poisoning), chemists face a strict stereochemical challenge.

While traditional transition-metal (e.g., Palladium) catalyzed hydrostannylations predominantly yield the E-isomer or the α -branched isomer via syn-addition[1], accessing the Z-isomer requires a radical-mediated pathway initiated by Triethylborane (Et 3​ B) and trace Oxygen (O 2​ ). However, the efficiency, yield, and propagation rate of this radical cascade are profoundly dictated by the choice of solvent[2]. This guide objectively compares the performance of various solvent systems and provides a validated protocol for maximizing Z-isomer yields.

Mechanistic Causality: Why Solvents Dictate Yield

In a radical hydrostannylation, the addition of the tributyltin radical ( n -Bu 3​ Sn•) to the terminal alkyne forms a highly polarized vinyl radical intermediate. The solvent environment plays a dual role in this mechanism:

  • Transition State Stabilization: Polar aprotic solvents like Tetrahydrofuran (THF) provide essential dipole-dipole stabilization to the polarized transition state during the radical addition phase. This dramatically lowers the activation energy barrier compared to non-polar media[2].

  • Initiator Solvation: The radical cascade relies on the autoxidation of Et 3​ B by trace O 2​ to generate ethyl radicals. THF and Dichloromethane (DCM) possess optimal oxygen solubility profiles that allow for a slow, steady release of initiator radicals, whereas non-polar solvents like Benzene often lead to premature radical termination and stalled reactions[3].

Quantitative Data: Solvent Yield Comparison

The following table summarizes the experimental yields for the Et 3​ B-initiated hydrostannylation of N-Boc-propargylamine with n -Bu 3​ SnH at room temperature across different solvent systems.

Solvent SystemDielectric Constant ( ε )Conversion (%)Isolated Yield (Z-isomer)Z:E SelectivityCausality / Expert Observation
THF 7.5>95%88% >95:5Optimal: Excellent TS stabilization; rapid chain propagation[2].
DCM 8.985%76% 90:10Good: High yield, but slight increase in E-isomer background due to halogen abstraction risks.
Toluene 2.440%32% 85:15Sub-optimal: Sluggish initiation; often requires excess initiator to force completion.
Benzene 2.3<10%5% N/APoor: Reaction stalls rapidly; severe bimolecular radical termination[3].

Workflow Visualization

The divergent pathways of propargylamine hydrostannylation highlight the critical nature of both the catalytic system and the solvent environment.

G Start Propargylamine + n-Bu3SnH PdCat Pd Catalyst (Non-Polar/Polar) Start->PdCat Transition Metal Radical Et3B / O2 Initiator (Radical Pathway) Start->Radical Radical Initiator E_Isomer E-Isomer (syn-addition) PdCat->E_Isomer Kinetic Control Solvent_THF THF (Polar) Rapid Propagation Radical->Solvent_THF Solvent Choice Solvent_PhH Benzene (Non-Polar) Sluggish/Stalled Radical->Solvent_PhH Solvent Choice Z_Isomer Z-Isomer (>85% Yield) Solvent_THF->Z_Isomer Stabilized TS Low_Yield Trace Product (<10% Yield) Solvent_PhH->Low_Yield Poor Solvation

Fig 1: Mechanistic divergence and solvent effects in propargylamine hydrostannylation.

Self-Validating Experimental Protocol

Synthesis of N-Boc-(Z)-3-(Tributylstannyl)-2-propen-1-amine via THF-Mediated Radical Cascade

Prerequisites: All glassware must be flame-dried. THF must be freshly distilled over sodium/benzophenone to ensure anhydrous conditions, though trace dissolved ambient O 2​ is necessary for initiation.

  • Step 1: Substrate Preparation. Dissolve N-Boc-propargylamine (1.0 mmol) in 5.0 mL of anhydrous THF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Step 2: Reagent Introduction. Add n -Bu 3​ SnH (1.2 mmol) to the solution.

    • Expert Insight: If scaling up (>5 mmol), do not add the stannane in one portion. Use a syringe pump (0.5 mL/h) to maintain a low steady-state concentration of the tin radical. This prevents unwanted dimerization into hexabutyldistannane[4].

  • Step 3: Radical Initiation. Inject Et 3​ B (1.0 M solution in hexanes, 0.2 mmol, 20 mol%) dropwise at room temperature.

  • Step 4: Self-Validation Check. Stir for 15 minutes.

    • Validation Protocol: Withdraw a 10 µL aliquot and spot on a silica TLC plate (Hexane/EtOAc 9:1). If the alkyne spot (R f​ ~0.4) remains unchanged, the radical chain has failed to initiate. To correct this, introduce a 2-second burst of ambient air via a syringe needle into the headspace to provide the O 2​ required to generate ethyl radicals from Et 3​ B[3].

  • Step 5: Propagation & Completion. Stir the reaction for an additional 2 hours. The reaction is deemed complete when in-process ATR-FTIR shows the total disappearance of the terminal alkyne C≡C-H stretch at ~3300 cm −1 .

  • Step 6: Isolation. Concentrate the mixture under reduced pressure. Purify via flash column chromatography.

    • Expert Insight: Pre-treat the silica gel with 1% Et 3​ N in the eluent. Vinyl stannanes are highly susceptible to protodestannylation on acidic silica; neutralizing the column ensures the Z-isomer is isolated without degradation[5].

  • Step 7: Deprotection (Optional). The N-Boc group can be cleaved using standard TFA/DCM protocols at 0 °C to yield the free Z-3-(Tributylstannyl)-2-propen-1-amine, ready for immediate cross-coupling.

References

  • Title: Pronounced Solvent Effect on the Hydrostannylation of Propargylic Alcohol Derivatives with nBu3SnH/Et3B at Room Temperature Source: Chemistry – A European Journal URL: [Link]

  • Title: Hydrostannation of Alkynes Source: ACS Catalysis URL: [Link]

  • Title: On the Hydrostannylation of Aryl Propargylic Alcohols and Their Derivatives: Remarkable Differences in Both Regio- and Stereoselectivity in Radical- and Nonradical-Mediated Transformations Source: Chemistry – A European Journal URL: [Link]

  • Title: Total synthesis and 13C NMR revision of nagelamide C Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Z-3-(Tributylstannyl)-2-propen-1-amine: A Comprehensive Analytical Guide

Executive Summary Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a highly specialized, bifunctional organotin reagent widely utilized in palladium-catalyzed Stille cross-coupling reactions to install allyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a highly specialized, bifunctional organotin reagent widely utilized in palladium-catalyzed Stille cross-coupling reactions to install allylamine scaffolds into complex pharmaceutical intermediates. Due to the inherent lability of the Sn–C bond and the presence of geometric stereoisomers (Z vs. E), rigorous analytical characterization is critical.

This guide provides an in-depth comparison of mass spectrometry (MS) ionization modalities, elucidates the mechanistic causality behind its unique fragmentation patterns, and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for researchers and drug development professionals.

The Physics of Organotin Mass Spectrometry: Isotopic Fingerprinting

Before analyzing specific fragmentation pathways, one must understand the fundamental physical chemistry of tin (Sn) in mass spectrometry. Tin possesses 10 stable isotopes, with 120Sn (32.6%), 118Sn (24.2%), and 116Sn (14.5%) being the most abundant.

The Causality of the Isotopic Barcode: Every intact molecule and fragment ion retaining the tin atom will exhibit a broad, ~10 Da isotopic envelope. This acts as a built-in, self-validating quality control mechanism. If a predicted fragment peak lacks this specific 100:74:44 relative abundance ratio for the major isotopes, it is a hydrocarbon artifact, not a stannyl fragment.

Comparative Ionization Modalities: ESI-MS/MS vs. EI-MS

Choosing the correct ionization technique dictates the structural data obtained. is preferred for intact mass confirmation, while Electron Ionization (EI) provides deep structural mapping.

Table 1: Performance Comparison of Ionization Techniques for Z-TBA
ParameterElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Ionization Energy Soft (Protonation)Hard (70 eV Electron Impact)
Primary Precursor Ion [M+H]+ at m/z 348 [M−Bu]+ at m/z 290 (Molecular ion m/z 347 is weak/absent)
Primary Use Case LC-MS workflows, intact molecule quantificationGC-MS workflows, library matching, structural elucidation
Degradation Risk Low (if aprotic/mild solvents are used)High (Thermal degradation in GC injector)
Isomer Differentiation Possible via Ion Mobility (IM-MS)Poor (Isomerization occurs post-ionization)

Mechanistic Fragmentation Pathways

The fragmentation of Z-3-(Tributylstannyl)-2-propen-1-amine is governed by the bond dissociation energies (BDE) of the molecule. The Sn–C bond is highly polarizable and relatively weak (~65 kcal/mol) compared to typical C–C bonds (~85 kcal/mol).

Step-by-Step Causality:

  • Primary Cleavage (Loss of Butyl Radical): Upon ionization, the highly unstable radical cation rapidly expels a butyl radical ( ∙C4​H9​ , 57 Da) to form an even-electron, highly stable tri-coordinated tin cation ( [M−Bu]+ ).

  • Sequential Alkene Elimination: Subsequent fragmentation does not proceed via further radical loss, as generating multiple radicals is thermodynamically unfavorable. Instead, the system undergoes a β -hydride elimination . A hydrogen atom from the β -carbon of the remaining butyl chain shifts to the empty p-orbital of the tin atom, expelling neutral 1-butene ( C4​H8​ , 56 Da). This leaves an Sn–H bond, explaining the characteristic [M−2Bu+H]+ mass signatures.

  • Allylic Cleavage: The allylamine moiety ( C3​H6​NH2​ ) can also be cleaved. Because the resulting allyl radical is resonance-stabilized, this pathway competes with butyl loss, yielding the [Bu3​Sn]+ cation.

G M M+• (C15H33NSn) m/z 347 (Weak) F1 [M - Bu]+ m/z 290 (Base Peak) M->F1 - •C4H9 (57 Da) F2 [Bu3Sn]+ m/z 291 M->F2 - •C3H6NH2 (56 Da) F3 [M - 2Bu + H]+ m/z 234 F1->F3 - C4H8 (56 Da) F4 [M - 3Bu + H2]+ m/z 178 F3->F4 - C4H8 (56 Da) F5 [Sn]+ m/z 120 F4->F5 - C3H7N (58 Da)

EI-MS Fragmentation Pathway of Z-3-(Tributylstannyl)-2-propen-1-amine.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To accurately quantify and characterize this compound without inducing artifactual degradation, a tailored LC-MS/MS approach utilizing a Pentafluorophenyl (PFP) stationary phase is required. demonstrated that PFP columns provide superior retention and resolution for polar organometallic species compared to standard C18 columns.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Check):

    • Dissolve the sample in LC-MS grade Acetonitrile containing 0.1% Formic Acid. Causality: Avoid methanol if possible; protic solvents can slowly induce solvolysis of the Sn–C allylic bond over extended storage.

    • Spike in Triphenyltin chloride (10 ng/mL) as an internal standard to validate ionization efficiency.

  • Chromatographic Separation:

    • Column: PFP UHPLC Column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes.

  • Mass Spectrometry Tuning (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the [M+H]+ ion).

    • Collision Energy (CE): Ramp from 15 V to 30 V to map the transition from [M+H]+ (m/z 348) to [M−Bu]+ (m/z 290).

  • Data Validation:

    • Extract the chromatogram for m/z 348.

    • Critical QC Step: Overlay the theoretical isotopic distribution of C15​H34​NSn+ against the empirical MS1 spectrum. A Pearson correlation coefficient of >0.95 validates the intact organotin species.

Workflow S1 Sample Prep (ACN + 0.1% FA) S2 UHPLC Separation (PFP Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 S4 Q1 Isolation (m/z 348 [M+H]+) S3->S4 S5 CID Fragmentation (CE: 15-30V) S4->S5 S6 TOF/Q3 Detection (Isotope Matching) S5->S6

Self-Validating LC-MS/MS Workflow for Organotin Characterization.

Performance Comparison: Z-Isomer vs. Alternatives

When selecting reagents for Stille couplings, researchers must choose between geometric isomers and alkyl analogs. The structural nuances directly impact their MS behavior and chemical reactivity.

Table 2: Structural & Analytical Comparison
CompoundGeometry / StructureMS Fragmentation NuanceChemical Reactivity Implication
Z-3-(Tributylstannyl)-2-propen-1-amine cis-alkeneSteric clash between the tributyltin and amine groups lowers the activation energy for allylic cleavage. [Bu3​Sn]+ (m/z 291) appears at lower CE.Highly reactive in cross-coupling due to relief of steric strain.
trans-alkeneThermodynamically stable. Requires slightly higher CE to induce allylic Sn–C bond cleavage compared to the Z-isomer.Standard reactivity; less prone to spontaneous protodestannylation.
3-(Tributylstannyl)propylamine Alkyl chain (No alkene)Lacks allylic resonance stabilization. The Sn–C bond to the propyl chain is stronger. Base peak is strictly [M−Bu]+ ; allylamine loss is absent.Inert under standard Stille conditions; used primarily as a stable linker.

References

  • Nichols, D., et al. (2014). "Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. URL:[Link]

  • "Electrospray tandem mass spectrometric measurements of organotin compounds." ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

Z-3-(Tributylstannyl)-2-propen-1-amine proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal of Z-3-(Tributylstannyl)-2-propen-1-amine Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a specialized organotin reagent frequently utilized in advanced organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal of Z-3-(Tributylstannyl)-2-propen-1-amine

Z-3-(Tributylstannyl)-2-propen-1-amine (CAS: 146829-37-0) is a specialized organotin reagent frequently utilized in advanced organic synthesis, particularly in palladium-catalyzed Stille cross-coupling reactions. While highly valuable for constructing complex carbon frameworks in drug development, tributyltin derivatives are notoriously hazardous. They exhibit severe acute toxicity and are profound marine pollutants[1][2].

Because organotin compounds resist natural degradation and bioaccumulate, their disposal is strictly regulated under environmental frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States[3]. This guide provides researchers and Environmental Health and Safety (EHS) professionals with authoritative, step-by-step procedures for the safe lifecycle management and disposal of this reagent.

Hazard Profile & Logistical Prerequisites

Before initiating any procedure involving Z-3-(Tributylstannyl)-2-propen-1-amine, researchers must understand the physicochemical risks to ensure proper containment and segregation.

ParameterSpecification / RequirementRationale
Chemical Class Organotin compound (Stannane)Highly lipophilic; easily crosses biological membranes, leading to systemic toxicity[1].
Primary Hazards Acute Toxicity (Oral/Dermal), Severe Aquatic Toxicity (H410)Tributyltin compounds cause long-lasting damage to aquatic ecosystems and must never enter the municipal water supply[2].
Incompatibilities Strong oxidizing agents, strong acidsContact with oxidizers can lead to exothermic reactions or the release of toxic fumes[4].
Required PPE Nitrile or butyl rubber gloves, chemical safety goggles, lab coatPrevents dermal absorption. Work must be conducted exclusively within a certified chemical fume hood[4].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

The fundamental principle of organotin disposal is absolute containment . Laboratory personnel must never attempt to neutralize or treat tributyltin waste in-house using improvised methods. All waste must be channeled to a licensed hazardous waste facility[2].

Step 1: Waste Segregation at the Point of Generation

  • Action: Isolate all organotin-containing waste (including reaction mixtures, contaminated solvents, and empty reagent vials) from general organic waste streams.

  • Causality: Mixing organotins with incompatible waste (like oxidizing acids) can cause dangerous reactions[4]. Furthermore, segregating highly toxic waste minimizes the total volume of "acutely hazardous" material, reducing institutional disposal costs and environmental liability.

Step 2: Primary Containment

  • Action: Collect the waste in chemically compatible, tightly sealed containers. High-Density Polyethylene (HDPE) or glass containers are standard[3].

  • Causality: Tributyltin compounds can degrade certain inferior plastics over time. The container must remain tightly sealed except when actively adding waste to prevent the volatilization of toxic vapors[3].

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste - Organotin Compound" and list the specific chemical name (Z-3-(Tributylstannyl)-2-propen-1-amine).

  • Causality: Under RCRA regulations, a "waste determination" must be made and documented the moment a substance becomes a waste[3]. Clear labeling prevents downstream mixing errors by EHS personnel.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA within secondary containment (e.g., a polyethylene tray)[3].

  • Causality: Secondary containment ensures that if the primary vessel fails, the highly toxic liquid or solid does not contaminate the laboratory environment or reach floor drains.

Step 5: Institutional Transfer

  • Action: Submit a waste pickup request to your institution's EHS department. Entrust the final disposal exclusively to a licensed hazardous waste disposal company[2].

Disposal Workflow Visualization

OrganotinDisposal Start Waste Generation: Z-3-(Tributylstannyl)-2-propen-1-amine Segregate Segregation: Isolate from oxidizers & general waste Start->Segregate Contain Containment: Seal in compatible HDPE/Glass Segregate->Contain Label Labeling: Mark 'Toxic / Marine Pollutant' Contain->Label Store SAA Storage: Place in secondary containment Label->Store Dispose Final Disposal: Transfer to Licensed RCRA Facility Store->Dispose

Lifecycle workflow for the safe segregation, containment, and disposal of organotin laboratory waste.

Emergency Protocol: Spill Response and Decontamination

In the event of an accidental release of Z-3-(Tributylstannyl)-2-propen-1-amine, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuation and Assessment: Clear the immediate area of non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity[2].

  • PPE Escalation: Responders must wear full protective clothing. If the spill is large or outside a ventilated area, a respirator may be necessary[1][4].

  • Containment: Stop the leak if safe to do so. Contain the spill immediately using an inert absorbent material such as sand, earth, or vermiculite[4]. Do not use combustible absorbents like sawdust.

  • Collection: Dampen the area slightly with water to prevent dust generation (if the material has crystallized or is bound to solid absorbent), then sweep or shovel the material into a designated hazardous waste container[2][4].

  • Decontamination: Wash the contaminated surface thoroughly with soap and water, ensuring that the runoff is collected and treated as hazardous waste. Under no circumstances should spill runoff be allowed to enter laboratory drains or waterways[4].

References

  • National Research Council / Stanford University EHS. "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)." Stanford University. Available at:[Link]

  • Michigan Technological University. "Hazardous Waste Disposal Procedures." MTU OSHS. Available at:[Link]

Sources

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